2-Acetyl-4-tetrahydroxybutyl imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIXFHVGKMLGQ-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=NC=C(N1)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241695 | |
| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94944-70-4 | |
| Record name | 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94944-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094944704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94944-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLTETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW195J55G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (2-ATHBI/THI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone, a molecule of significant interest in immunological research. Commonly known by its synonyms, 2-Acetyl-4(5)-tetrahydroxybutylimidazole (2-ATHBI) or THI, this compound has been identified as a potent in vivo inhibitor of sphingosine-1-phosphate (S1P) lyase. Its ability to modulate lymphocyte trafficking by disrupting S1P gradients has positioned it as a valuable tool for studying immune responses and as a potential lead for the development of novel immunomodulatory therapeutics. This document details its physicochemical characteristics, biological activity, and provides insights into relevant experimental protocols.
Core Properties and Identifiers
1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone is a heterocyclic compound that has been identified as a component of some caramel food colorings.[1] Its structure features an acetylated imidazole ring substituted with a tetrahydroxybutyl chain.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone[2] |
| Synonyms | 2-Acetyl-4(5)-tetrahydroxybutylimidazole, 2-ATHBI, THI[2][3] |
| CAS Number | 94944-70-4[2] |
| PubChem CID | 108037[2] |
| Molecular Formula | C₉H₁₄N₂O₅[2] |
| Molecular Weight | 230.22 g/mol [2] |
| Canonical SMILES | CC(=O)C1=NC=C(N1)--INVALID-LINK--O)O">C@HO[2] |
| InChI Key | CQSIXFHVGKMLGQ-BWZBUEFSSA-N[2] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | ~230 °C (decomposes) | [4] |
| Boiling Point | 613.5 °C (Predicted) | [4] |
| Density | 1.536 g/cm³ (Predicted) | [4] |
| XLogP3 | -2.7 | [2] |
| Solubility | DMSO: 2 mg/mL, PBS (pH 7.2): 0.15 mg/mL | [3] |
Biological Activity and Mechanism of Action
The primary biological activity of 2-ATHBI is the in vivo inhibition of sphingosine-1-phosphate (S1P) lyase.[1][3] S1P lyase is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of S1P. S1P plays a crucial role as a signaling molecule, particularly in the regulation of lymphocyte trafficking.
The egress of lymphocytes from secondary lymphoid organs, such as the lymph nodes and spleen, is dependent on an S1P gradient, with higher concentrations of S1P in the blood and lymph compared to the lymphoid tissues. By inhibiting S1P lyase within these tissues, 2-ATHBI disrupts this gradient, leading to the accumulation of S1P locally. This, in turn, prevents the egress of lymphocytes, resulting in their sequestration within the lymphoid organs and a subsequent reduction in circulating lymphocytes (lymphopenia).[3]
It is important to note that 2-ATHBI itself is a prodrug. In vivo, it is metabolized to a currently unidentified active metabolite, which is then phosphorylated to exert its inhibitory effect on S1P lyase.[3]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of 2-ATHBI in modulating lymphocyte trafficking.
Caption: Mechanism of 2-ATHBI-induced lymphopenia.
Experimental Protocols
Synthesis and Purification of 2-ATHBI
Based on general organic synthesis principles for similar compounds, a plausible synthetic route could involve the reaction of a suitably protected tetrahydroxybutyl derivative with a precursor of the acetylated imidazole ring.
Purification: Purification of the final compound would likely involve standard techniques such as recrystallization or column chromatography. Given the polar nature of the molecule due to the multiple hydroxyl groups, a polar stationary phase and a polar eluent system would be appropriate for chromatographic purification.
The following diagram represents a generalized workflow for the synthesis and purification of 2-ATHBI.
Caption: Generalized workflow for 2-ATHBI synthesis.
In Vivo Inhibition of S1P Lyase in a Murine Model
This protocol describes a general method for assessing the in vivo S1P lyase inhibitory activity of 2-ATHBI in mice, based on methodologies reported in the literature.
Objective: To induce lymphopenia in mice through the administration of 2-ATHBI and to quantify the resulting changes in circulating lymphocyte counts.
Materials:
-
1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (2-ATHBI/THI)
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS) or drinking water)
-
Experimental mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Flow cytometer and relevant antibodies for lymphocyte staining (e.g., anti-CD4, anti-CD8, anti-B220)
-
Complete Blood Count (CBC) analyzer
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Preparation of Dosing Solution: Dissolve 2-ATHBI in the chosen vehicle. A reported effective concentration is 50 µg/mL in drinking water for ad libitum administration.[3] Alternatively, for intraperitoneal injections, a concentration of 0.1 mg/kg has been used, dissolved in a suitable solvent like DMSO and then diluted in saline.
-
Administration:
-
Oral Administration: Provide the 2-ATHBI-containing drinking water to the treatment group of mice. The control group receives normal drinking water.
-
Intraperitoneal Injection: Administer the prepared 2-ATHBI solution to the treatment group via intraperitoneal injection. The control group receives a vehicle-only injection.
-
-
Blood Sampling: At predetermined time points (e.g., daily for several days), collect a small volume of blood from the tail vein or another appropriate site into EDTA-coated tubes.
-
Lymphocyte Quantification:
-
CBC Analysis: Perform a complete blood count to determine the total number of lymphocytes.
-
Flow Cytometry: For a more detailed analysis, stain the blood samples with fluorescently labeled antibodies against specific lymphocyte markers (e.g., CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells). Analyze the stained cells using a flow cytometer to quantify the different lymphocyte subpopulations.
-
-
Data Analysis: Compare the lymphocyte counts between the 2-ATHBI-treated group and the control group at each time point. A significant reduction in circulating lymphocytes in the treated group indicates successful in vivo inhibition of S1P lyase.
References
- 1. Treatment with THI, an inhibitor of sphingosine-1-phosphate lyase,... - CiteAb [citeab.com]
- 2. Inhibition of sphingosine-1-phosphate lyase rescues sphingosine kinase-1-knockout phenotype following murine cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
2-Acetyl-4-tetrahydroxybutylimidazole (THI): A Comprehensive Technical Overview
Discovery, History, and Immunomodulatory Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-4-tetrahydroxybutylimidazole (THI) is a nitrogen-containing heterocyclic compound that has garnered significant scientific attention due to its potent immunomodulatory properties. Initially identified as a byproduct in certain types of caramel color, subsequent research has elucidated its mechanism of action, revealing it to be a potent inhibitor of sphingosine-1-phosphate (S1P) lyase. This inhibition leads to the sequestration of lymphocytes, resulting in lymphopenia and immunosuppression. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of THI, along with detailed experimental protocols for its analysis and a summary of its quantitative effects.
Discovery and History
The history of 2-Acetyl-4-tetrahydroxybutylimidazole (THI) is intrinsically linked to the production and safety evaluation of caramel colors, which are among the oldest and most widely used food additives. Caramel colors are broadly classified into four classes (I, II, III, and IV), depending on the manufacturing process. THI is primarily associated with Class III (ammonia caramel) and Class IV (sulfite ammonia caramel) caramel colors, which are produced by heating carbohydrates in the presence of ammonia or ammonium compounds.
The formation of imidazole derivatives, including THI, occurs as a consequence of the Maillard reaction, a complex series of chemical reactions between amino acids (or ammonia) and reducing sugars that takes place during the heating process. While the browning and flavor development of the Maillard reaction are often desirable in food production, they can also lead to the formation of unintended byproducts.
A pivotal moment in the scientific record of THI occurred in 1985 with the publication of a paper in The Journal of Organic Chemistry by Sweeny and his colleagues. This paper, titled "Synthesis of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole," detailed a method for the chemical synthesis of THI[1]. This publication was crucial as it provided a means to produce pure THI for toxicological and immunological studies, independent of its extraction from complex caramel color mixtures.
Mechanism of Action: Inhibition of Sphingosine-1-Phosphate Lyase
The immunosuppressive effects of THI were a subject of intense research for many years. The breakthrough in understanding its mechanism of action came with the discovery that THI is a potent inhibitor of the enzyme sphingosine-1-phosphate (S1P) lyase[4].
S1P is a bioactive signaling sphingolipid that plays a critical role in regulating a wide array of cellular processes, including cell proliferation, survival, and migration. Of particular importance to the immune system, S1P gradients are essential for the egress (exit) of lymphocytes from secondary lymphoid organs, such as the lymph nodes and spleen, into the bloodstream and lymphatic circulation.
S1P lyase is the enzyme responsible for the irreversible degradation of S1P. By inhibiting S1P lyase, THI leads to an accumulation of S1P within lymphoid tissues. This disruption of the natural S1P gradient effectively traps lymphocytes within these tissues, preventing their recirculation and leading to the observed peripheral lymphopenia[2].
Signaling Pathway
The following diagram illustrates the sphingosine-1-phosphate signaling pathway and the impact of THI-mediated inhibition of S1P lyase.
Caption: S1P signaling pathway and THI inhibition.
Quantitative Data on Immunosuppressive Effects
The following table summarizes quantitative data from selected studies on the immunosuppressive effects of THI.
| Species | Dosage | Route of Administration | Duration | Observed Effects | Reference |
| Rat | 50 mg/L in drinking water | Oral | 14 days | Significant decrease in peripheral blood lymphocyte count. | [2] |
| Mouse | 50 mg/L in drinking water | Oral | 28 days | Inability of splenic T lymphocytes to mount a mixed lymphocyte reaction (MLR). | [2] |
| Rat | 10, 20, 40 mg/kg/day | Gavage | 28 days | Dose-dependent reduction in circulating lymphocytes. | [3] |
| Mouse | 25, 50, 100 mg/kg/day | Gavage | 14 days | Dose-dependent lymphopenia. | [3] |
Experimental Protocols for THI Analysis
The analysis of THI in complex food matrices presents analytical challenges due to its high polarity and low molecular weight. The most widely accepted and utilized method for the quantification of THI is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Generalized LC-MS/MS Protocol
The following is a generalized protocol for the analysis of THI in food and beverage samples. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.
Caption: General workflow for THI analysis.
4.1.1. Sample Preparation
-
Homogenization: Solid samples are homogenized to ensure uniformity. Liquid samples may be used directly or after dilution.
-
Extraction:
-
Solid-Phase Extraction (SPE): This is the most common method for cleanup and concentration. A cation-exchange SPE cartridge is often used to retain the basic THI molecule while allowing interfering matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): An alternative method where the sample is extracted with an immiscible organic solvent.
-
-
Concentration and Reconstitution: The eluate from SPE or the organic layer from LLE is typically evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent (e.g., the initial mobile phase of the LC method).
4.1.2. LC-MS/MS Parameters
| Parameter | Typical Conditions |
| LC Column | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase C18 |
| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 229.1 |
| Product Ions (m/z) | Typically 127.1, 169.1, 187.1 (quantifier and qualifiers) |
| Internal Standard | Isotope-labeled THI (e.g., ¹³C₃-THI) is highly recommended for accurate quantification. |
Conclusion
2-Acetyl-4-tetrahydroxybutylimidazole represents a fascinating case study of a compound that originated as a minor byproduct in a common food additive and evolved into a subject of significant toxicological and pharmacological interest. Its discovery and the subsequent elucidation of its immunosuppressive mechanism via the inhibition of S1P lyase have not only raised important questions about food safety but have also provided a valuable chemical tool for studying the complexities of the immune system. The analytical methods developed for its detection continue to be refined, ensuring the safety of the food supply and enabling further research into its biological effects. This guide provides a foundational understanding for researchers and professionals working in areas related to food science, toxicology, and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The immunosuppressive compound 2-acetyl-4-tetrahydroxybutyl imidazole inhibits the allogeneic mixed lymphocyte reaction by sequestration of a recirculating subpopulation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunotoxicity of 2-Acetyl-4-tetrahydroxybutylimidazole in BALB/c mice with different vitamin B6 nutritional statuses. | Semantic Scholar [semanticscholar.org]
- 4. What are Sphingosine 1-phosphate lyase inhibitors and how do they work? [synapse.patsnap.com]
Structural Analysis of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the imidazole derivative 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone, a compound of interest due to its role as an inhibitor of sphingosine-1-phosphate (S1P) lyase. The following sections detail the chemical identity, proposed spectroscopic and spectrometric characteristics, and relevant biological pathways. This document also outlines detailed experimental protocols for the structural elucidation of this and similar molecules.
Introduction
1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone, also known as 2-Acetyl-4(5)-(tetrahydroxybutyl)imidazole (THI), is a heterocyclic compound identified as a biologically active impurity in some caramel food colorings. Its significance in the scientific community has grown due to its potent inhibitory activity against sphingosine-1-phosphate (S1P) lyase, a key enzyme in the S1P signaling pathway. Understanding the precise structure and physicochemical properties of this molecule is crucial for its application in research and potential therapeutic development.
Imidazole derivatives, in general, are vital in medicinal chemistry due to their diverse pharmacological activities.[1] They are key components in many FDA-approved drugs and are known to interact with a wide range of biological targets.[2] The structural features of the imidazole ring enable various molecular interactions, making it a valuable scaffold in drug design.[3]
Chemical and Physical Properties
The fundamental properties of the target molecule are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone | [PubChem CID: 108037] |
| Molecular Formula | C₉H₁₄N₂O₅ | [PubChem CID: 108037] |
| Molecular Weight | 230.22 g/mol | [PubChem CID: 108037] |
| CAS Number | 94944-70-4 | [Achemtek] |
| SMILES | CC(=O)C1=NC=C(N1)--INVALID-LINK--O)O">C@HO | [PubChem CID: 108037] |
| InChI | InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1 | [PubChem CID: 108037] |
Structural Elucidation: Spectroscopic and Spectrometric Analysis
A comprehensive structural analysis of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone would involve a combination of spectroscopic and spectrometric techniques. While a complete set of experimental data for this specific molecule is not publicly available, this section presents the expected data based on its known structure and general principles of chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for the target compound are presented below.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (δ) | Multiplicity |
| H-4 (imidazole) | ~7.1 | s |
| H-1' (tetrahydroxybutyl) | ~4.5 | d |
| H-2' (tetrahydroxybutyl) | ~3.8 | m |
| H-3' (tetrahydroxybutyl) | ~3.6 | m |
| H-4' (tetrahydroxybutyl) | ~3.5 | m |
| CH₃ (acetyl) | ~2.5 | s |
| OH groups | variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) |
| C=O (acetyl) | ~190 |
| C-2 (imidazole) | ~145 |
| C-5 (imidazole) | ~135 |
| C-4 (imidazole) | ~120 |
| C-1' (tetrahydroxybutyl) | ~75 |
| C-2' (tetrahydroxybutyl) | ~72 |
| C-3' (tetrahydroxybutyl) | ~70 |
| C-4' (tetrahydroxybutyl) | ~63 |
| CH₃ (acetyl) | ~25 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Table 3: Mass Spectrometry Data
| Ion | m/z (Observed) | Interpretation |
| [M+H]⁺ | 231.0975 | Protonated molecular ion |
| [Fragment 1] | 213.3 | Loss of H₂O |
| [Fragment 2] | 195.1 | Further fragmentation |
| [Fragment 3] | 153.1 | Further fragmentation |
Source: PubChem CID: 108037
Experimental Protocols
This section details the methodologies for the key experiments required for the structural analysis of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 5 seconds.
-
Number of scans: 16-64.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096.
-
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse sequences for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon correlations, which will aid in the definitive assignment of all signals.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation:
-
Mass spectrometer: A high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Ionization source: Electrospray ionization (ESI) in positive ion mode.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The accurate mass of the protonated molecular ion ([M+H]⁺) will be used to determine the elemental composition.
-
X-ray Crystallography
-
Crystal Growth: Attempt to grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Biological Context: Inhibition of Sphingosine-1-Phosphate (S1P) Lyase
1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone is a known inhibitor of sphingosine-1-phosphate (S1P) lyase. S1P is a signaling sphingolipid that regulates a multitude of cellular processes, including cell growth, survival, and migration. S1P lyase is the enzyme responsible for the irreversible degradation of S1P, thereby controlling its intracellular and extracellular levels.
By inhibiting S1P lyase, this imidazole derivative can lead to an accumulation of S1P. This disruption of the S1P gradient is known to affect lymphocyte trafficking, leading to lymphopenia. This mechanism of action is of significant interest in the context of autoimmune diseases and inflammation.
Signaling Pathway
The following diagram illustrates the S1P signaling pathway and the point of inhibition by 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone.
Figure 1. S1P signaling pathway and inhibition.
Experimental Workflow
The logical workflow for the synthesis and structural analysis of the target compound is depicted below.
Figure 2. Experimental workflow for synthesis and analysis.
Conclusion
This technical guide provides a framework for the comprehensive structural analysis of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone. The combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential for the unambiguous determination of its chemical structure. Understanding its structure in the context of its biological activity as an S1P lyase inhibitor is critical for its further investigation and potential applications in drug discovery and development. The provided protocols and expected data serve as a valuable resource for researchers working with this and structurally related compounds.
References
- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as TNF-α Release Inhibitors by in Silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Biological Significance of the 2-Aminothiazole Core
For Researchers, Scientists, and Drug Development Professionals
This guide details the synthesis, chemical properties, and biological importance of the 2-amino-1,3-thiazole-4-carboxylic acid scaffold, a core structure in many biologically active compounds. Due to the ambiguity of the term "2-Athbi," this document focuses on this prevalent and medicinally significant chemical moiety, providing a foundational understanding for researchers in drug discovery and development.
Chemical Structure and Properties
The core structure of interest is 2-amino-1,3-thiazole-4-carboxylic acid. It is frequently synthesized and utilized as its ethyl ester derivative, ethyl 2-amino-1,3-thiazole-4-carboxylate, for improved handling and solubility in organic solvents.
Chemical Structure:
-
IUPAC Name: 2-amino-1,3-thiazole-4-carboxylic acid
-
Molecular Formula: C₄H₄N₂O₂S
-
Molecular Weight: 144.15 g/mol
The ethyl ester derivative, ethyl 2-amino-1,3-thiazole-4-carboxylate, has the following properties:
-
Molecular Formula: C₆H₈N₂O₂S
-
Molecular Weight: 172.21 g/mol
-
Appearance: Typically a white to off-white solid.
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most common and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide. For the synthesis of the ethyl 2-amino-1,3-thiazole-4-carboxylate core, the specific reactants are ethyl bromopyruvate and thiourea.
The overall reaction is as follows:
Figure 1: General scheme for the Hantzsch synthesis of the 2-aminothiazole core.
Mechanism Overview:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the ethyl bromopyruvate.
-
Cyclization: An intramolecular cyclization occurs, forming the thiazole ring.
-
Dehydration: The intermediate undergoes dehydration to yield the final aromatic 2-aminothiazole product.
Experimental Protocol
This section provides a detailed methodology for the synthesis of ethyl 2-amino-1,3-thiazole-4-carboxylate.
Materials:
-
Thiourea
-
Ethyl 3-bromopyruvate
-
Ethanol
-
Ice water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure: [4]
-
A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) is prepared in ethanol (2 mL) in a round-bottom flask.
-
The reaction mixture is stirred and heated to 70°C for 1 hour.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into ice water, which causes the product to precipitate.
-
The resulting precipitate is collected by filtration and dried under a vacuum.
Quantitative Data
The Hantzsch synthesis of 2-aminothiazole derivatives is known for its high efficiency. The following table summarizes the quantitative aspects of the synthesis of ethyl 2-amino-1,3-thiazole-4-carboxylate.
| Parameter | Value | Reference |
| Reactant Ratio | 1.2:1 (Thiourea:Ethyl 3-bromopyruvate) | [4] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | 70°C | [4] |
| Reaction Time | 1 hour | [4] |
| Reported Yield | High (often >90%) | [1][4] |
Biological Activity and Signaling Pathways
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, most notably as inhibitors of protein kinases.[5][6][7] These compounds often function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases that are crucial for cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of cancer.
Many 2-aminothiazole derivatives have been developed as anti-cancer agents that inhibit key signaling pathways.[5][8][9] A prominent example is the FDA-approved drug Dasatinib, which is a potent inhibitor of the Src family and Abl kinases.[10] Other targets for this class of compounds include VEGFR-2, which is critical for angiogenesis, and the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[11]
Below is a diagram illustrating a simplified signaling pathway commonly targeted by 2-aminothiazole-based kinase inhibitors.
Figure 2: Simplified signaling pathway targeted by 2-aminothiazole kinase inhibitors.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 2-Acetyl-4-tetrahydroxybutylimidazole (THI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-4-tetrahydroxybutylimidazole (THI) is a small imidazole compound and a component of ammonia caramel coloring.[1] It has garnered significant attention within the scientific community for its potent immunosuppressive properties. This technical guide provides a comprehensive overview of the biological activity of THI, with a focus on its mechanism of action, effects on lymphocyte populations, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
2-Acetyl-4-tetrahydroxybutylimidazole (THI) is a compound formed during the production of certain caramel food colorings.[1] Early studies identified THI as an agent capable of inducing lymphopenia in animal models, sparking interest in its potential as an immunosuppressive agent.[1] Its primary mechanism of action involves the sequestration of lymphocytes, preventing their egress from lymphoid organs and thereby dampening immune responses. This guide delves into the molecular underpinnings of THI's activity and provides practical information for its study.
Mechanism of Action: Inhibition of Sphingosine-1-Phosphate (S1P) Lyase
The immunosuppressive effects of THI are primarily attributed to its inhibition of the enzyme Sphingosine-1-Phosphate (S1P) lyase.[2] S1P lyase is a critical enzyme in the S1P signaling pathway, which plays a pivotal role in lymphocyte trafficking.
S1P lyase degrades S1P, creating a concentration gradient between lymphoid tissues (low S1P) and the blood and lymph (high S1P). This gradient is essential for the egress of lymphocytes from the thymus and secondary lymphoid organs. By inhibiting S1P lyase, THI disrupts this gradient, leading to an accumulation of S1P within lymphoid tissues.[2] This accumulation effectively traps lymphocytes, preventing them from entering circulation and reaching sites of inflammation or immune response.[2] This mechanism is particularly noteworthy as it represents a potential target for novel immunosuppressive therapies.[2]
It is important to note that the inhibitory effect of THI on S1P lyase is more readily observed under conditions of vitamin B6 deficiency, as the enzyme's cofactor, pyridoxal 5'-phosphate (PLP), is derived from vitamin B6.[3]
Below is a diagram illustrating the S1P signaling pathway and the role of THI.
Caption: S1P signaling pathway and THI's mechanism of action.
Effects on Lymphocyte Populations
THI induces a significant but reversible lymphopenia, primarily affecting T and B lymphocytes.[1][4] Studies in rats have shown a dose-dependent reduction in peripheral blood lymphocytes, while spleen lymphocyte numbers are not significantly altered.[1]
Quantitative Data on Lymphocyte Populations
The following table summarizes the effects of THI on lymphocyte counts in F344 rats fed a vitamin B6-deficient diet and given THI in their drinking water for 28 days.
| THI Dose (mg/kg/day) | Total Lymphocytes (x10^6/L) | T Cells (x10^6/L) | B Cells (x10^6/L) |
| 0 (Control) | 5.8 ± 0.4 | 4.1 ± 0.3 | 1.7 ± 0.2 |
| 0.1 | 4.2 ± 0.5 | 2.9 ± 0.4 | 1.3 ± 0.2 |
| 1.0 | 3.1 ± 0.3 | 2.1 ± 0.2 | 1.0 ± 0.1* |
| 5.0 | 2.5 ± 0.2 | 1.7 ± 0.1 | 0.8 ± 0.1** |
*p < 0.05, **p < 0.01 compared to control. Data adapted from Gobin et al., 1991.
Effects on T Cell Subsets and Function
THI treatment leads to a reduction in both CD4+ and CD8+ T cells. It also impedes T cell function, as demonstrated by reduced responses in mitogen-induced proliferation assays, delayed-type hypersensitivity assays, and host versus graft assays.[1] Interestingly, the proliferative response of T cells in a mixed lymphocyte reaction (MLR) is impaired but can be restored by the addition of exogenous Interleukin-2 (IL-2), suggesting that THI may interfere with IL-2 production or signaling.[4]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of THI.
In Vivo Lymphocyte Depletion Study
This protocol outlines a general procedure for assessing the in vivo effects of THI on lymphocyte populations in rodents.
Caption: Workflow for in vivo assessment of THI on lymphocytes.
Methodology:
-
Animal Model: Male F344 rats are a suitable model.[1]
-
Diet: Animals are maintained on a vitamin B6-deficient diet.[1]
-
THI Administration: THI is dissolved in the drinking water at various concentrations to achieve the desired daily dosage.[1]
-
Blood and Tissue Collection: At the end of the treatment period, peripheral blood is collected via cardiac puncture, and spleens are aseptically removed.
-
Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs) and splenocytes are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Flow Cytometry: Isolated cells are stained with fluorescently labeled antibodies specific for lymphocyte markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19) and analyzed on a flow cytometer to quantify different lymphocyte populations.
S1P Lyase Activity Assay
This is a representative protocol for measuring S1P lyase activity, which can be adapted to assess the inhibitory effect of THI.
Methodology:
-
Enzyme Source: Cell lysates or tissue homogenates containing S1P lyase.
-
Substrate: A fluorescently labeled S1P analog (e.g., NBD-S1P) is commonly used.
-
Reaction: The enzyme source is incubated with the substrate in a suitable buffer at 37°C. For testing THI's effect, the compound is pre-incubated with the enzyme before adding the substrate.
-
Product Extraction: The reaction is stopped, and the fluorescent aldehyde product is extracted using a lipid extraction method.
-
Quantification: The extracted product is separated and quantified by high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Data Analysis: Enzyme activity is calculated based on the rate of product formation and can be compared between control and THI-treated samples to determine the extent of inhibition.
Mixed Lymphocyte Reaction (MLR)
This protocol is a generalized one-way MLR to assess the effect of THI on T cell proliferation.
Methodology:
-
Cell Preparation:
-
Responder Cells: Splenocytes are harvested from animals treated with THI or a vehicle control.
-
Stimulator Cells: Splenocytes from an allogeneic donor are treated with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their own proliferation.
-
-
Co-culture: Responder and stimulator cells are co-cultured in a 96-well plate at a suitable ratio (e.g., 1:1) in a complete cell culture medium.
-
Proliferation Assay: After a defined incubation period (e.g., 72-96 hours), T cell proliferation is assessed using methods such as:
-
[³H]-thymidine incorporation: A pulse of radiolabeled thymidine is added, and its incorporation into newly synthesized DNA is measured.
-
CFSE or other dye dilution assays: Responder cells are pre-labeled with a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of proliferation by flow cytometry.
-
-
IL-2 Rescue: To test the effect of IL-2, recombinant IL-2 can be added to the co-culture, and its ability to restore the proliferative response in the presence of THI is measured.[4]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between THI administration and its downstream immunological effects.
Caption: Logical flow of THI's immunosuppressive effects.
Conclusion
2-Acetyl-4-tetrahydroxybutylimidazole is a potent immunosuppressive agent that acts through the inhibition of S1P lyase, leading to the sequestration of lymphocytes in lymphoid organs. This results in peripheral lymphopenia and impaired T cell function. The reversible nature of its effects and its defined mechanism of action make THI a valuable tool for immunological research and a potential lead compound for the development of new immunosuppressive drugs. This guide provides a foundational understanding and practical methodologies for scientists and researchers working in this field. Further investigation into the precise molecular interactions between THI and S1P lyase, as well as its long-term effects in various disease models, is warranted.
References
- 1. Immunosuppressive effects of 2-acetyl-4-tetrahydroxybutyl imidazole (THI) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate lyase inhibition by 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) under conditions of vitamin B6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-acetyl-4(5)-tetrahydroxybutyl imidazole (THI) as a Sphingosine-1-Phosphate Lyase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including proliferation, survival, migration, and immune cell trafficking. The cellular and circulating levels of S1P are tightly regulated by a balance between its synthesis by sphingosine kinases and its degradation. A key enzyme in the catabolism of S1P is sphingosine-1-phosphate lyase (SGPL1), which irreversibly cleaves S1P. Inhibition of SGPL1 presents a compelling therapeutic strategy for diseases where modulation of S1P signaling is beneficial, such as autoimmune disorders and neurodegenerative diseases. This technical guide provides an in-depth overview of 2-acetyl-4(5)-tetrahydroxybutyl imidazole (THI), a known inhibitor of SGPL1. We will delve into its mechanism of action, its effects on S1P metabolism and downstream signaling pathways, and provide detailed experimental protocols for its characterization.
Introduction to Sphingosine-1-Phosphate (S1P) Signaling
Sphingosine-1-phosphate is a bioactive lipid mediator that exerts its effects both intracellularly and extracellularly. Extracellularly, S1P binds to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, to initiate a wide range of cellular responses. The S1P concentration gradient between tissues and circulatory fluids, such as blood and lymph, is crucial for directing the migration of various cell types, most notably lymphocytes.
The enzyme sphingosine-1-phosphate lyase (SGPL1) is the final and irreversible step in the degradation of S1P, breaking it down into hexadecenal and ethanolamine phosphate. By controlling the levels of S1P, SGPL1 plays a pivotal role in maintaining the S1P gradient and regulating S1P receptor signaling.
THI: A Sphingosine-1-Phosphate Lyase Inhibitor
2-acetyl-4(5)-tetrahydroxybutyl imidazole (THI) is a compound that has been identified as an inhibitor of SGPL1.[1] Initially recognized as a component of caramel food coloring, its immunomodulatory effects were later attributed to its ability to inhibit S1P lyase.[2] Inhibition of SGPL1 by THI leads to an accumulation of S1P in tissues, thereby disrupting the S1P gradient and affecting processes reliant on this gradient, such as lymphocyte egress from lymphoid organs.[1][2]
Mechanism of Action
The primary mechanism of action of THI is the inhibition of the enzymatic activity of SGPL1. This inhibition leads to an increase in the intracellular and interstitial concentrations of S1P. The elevated S1P levels can then act in an autocrine or paracrine manner on S1P receptors, leading to downstream signaling events. The disruption of the S1P gradient between lymphoid tissues and the blood/lymph is a key consequence of THI's action, resulting in the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in circulating lymphocytes (lymphopenia).[2]
Quantitative Data on THI Activity
Table 1: Expected Quantitative Data for THI
| Parameter | Description | Expected Value |
| IC₅₀ | The half maximal inhibitory concentration of THI against SGPL1. | To be determined experimentally. |
| Effect on S1P Levels | Fold increase in S1P levels in a specific tissue or cell type upon THI treatment. | Dependent on dose and experimental model. |
| Effect on Lymphocyte Count | Percentage decrease in circulating lymphocytes in an in vivo model. | Dose-dependent reduction. |
Key Signaling Pathways Affected by THI
The inhibition of S1P lyase by THI and the subsequent increase in S1P can modulate various downstream signaling pathways. The activation of S1P receptors, particularly S1P₁, can lead to the activation of pro-survival and proliferative pathways such as the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK (MAPK) pathways.
Caption: Signaling pathway of THI-mediated S1P lyase inhibition.
Experimental Protocols
In Vitro Sphingosine-1-Phosphate Lyase Activity Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of THI on SGPL1 in vitro, which can be used to calculate its IC₅₀ value.
Materials:
-
Recombinant human SGPL1
-
NBD-labeled sphingosine-1-phosphate (NBD-S1P) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CaCl₂)
-
THI (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of THI in the assay buffer.
-
In a 96-well plate, add 10 µL of each THI dilution. Include a vehicle control (solvent only) and a no-enzyme control.
-
Add 40 µL of recombinant SGPL1 (at a final concentration of e.g., 10 nM) to each well, except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of NBD-S1P substrate (at a final concentration of e.g., 10 µM) to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Measure the fluorescence of the product at an excitation wavelength of ~466 nm and an emission wavelength of ~536 nm.
-
Calculate the percentage of inhibition for each THI concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the THI concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
An In-depth Technical Review of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (THI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone, commonly known as 2-Acetyl-4(5)-tetrahydroxybutylimidazole or THI, is a component of caramel food coloring that has garnered significant scientific interest for its potent immunomodulatory properties. This technical guide provides a comprehensive literature review of THI, focusing on its mechanism of action as an in vivo inhibitor of sphingosine-1-phosphate (S1P) lyase, its synthesis, and available quantitative data on its biological activity and toxicology. Detailed experimental protocols and visual diagrams of its metabolic activation and impact on signaling pathways are presented to facilitate further research and development.
Core Concepts
Chemical Identity and Properties:
| Property | Value |
| IUPAC Name | 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone |
| Synonyms | 2-Acetyl-4(5)-tetrahydroxybutylimidazole, 2-ATHBI, THI |
| CAS Number | 94944-70-4 |
| Molecular Formula | C₉H₁₄N₂O₅ |
| Molecular Weight | 230.22 g/mol |
| Appearance | Off-White Crystalline Solid |
| Melting Point | 232-235 °C (decomposes) |
| Solubility | Soluble in hot water |
Mechanism of Action:
THI is a prodrug that, upon in vivo metabolism, becomes a potent inhibitor of sphingosine-1-phosphate (S1P) lyase. S1P lyase is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of sphingosine-1-phosphate. By inhibiting this enzyme, the active metabolite of THI leads to an accumulation of S1P in lymphoid tissues. This disruption of the natural S1P gradient between lymphoid organs and the bloodstream prevents the egress of lymphocytes, resulting in a reversible lymphopenia and immunosuppressive effect.
Quantitative Data
Toxicological Data
A 28-day oral toxicity study was conducted in F344 rats. The following table summarizes the administered doses.
| Group | Dose (ppm in drinking water) | Approximate Daily Intake (mg/kg/day) |
| Control | 0 | 0 |
| Low Dose | 1, 2, 4 | ~0.1, ~0.2, ~0.5 |
| Mid Dose | 8, 16, 32 | ~0.9, ~1.9, ~3.7 |
| High Dose | 64 | ~7.2 |
Experimental Protocols
Synthesis of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
The asymmetric synthesis of THI has been reported, often involving the coupling of a protected imidazole derivative with a chiral tetrahydroxybutyl side chain precursor. One common approach involves the following key steps:
-
Preparation of the Imidazole Core: Synthesis of a suitably protected 4-iodoimidazole derivative.
-
Synthesis of the Chiral Side Chain: Asymmetric dihydroxylation of a vinyl or alkynyl precursor to introduce the desired stereochemistry of the tetrahydroxybutyl group.
-
Palladium-Catalyzed Cross-Coupling: Stille or other palladium-catalyzed cross-coupling reactions are employed to connect the imidazole core with the chiral side chain.
-
Deprotection and Acetylation: Removal of protecting groups and introduction of the acetyl group at the 2-position of the imidazole ring to yield the final product.
For a detailed, step-by-step laboratory protocol, it is recommended to consult specialized organic synthesis literature.
Sphingosine-1-Phosphate Lyase Inhibition Assay
The in vivo inhibitory activity of THI on S1P lyase can be assessed by measuring the accumulation of S1P in lymphoid tissues of treated animals. A common method for S1P quantification is a whole-cell receptor binding assay.
-
Sample Preparation: Lymphoid tissues (e.g., thymus, lymph nodes) are harvested from control and THI-treated animals. Lipids, including S1P, are extracted from the tissues using a suitable organic solvent system.
-
Competitive Binding Assay: The extracted lipids are incubated with cells engineered to express a specific S1P receptor (e.g., S1P₁) and a known amount of radiolabeled S1P.
-
Detection: The amount of radiolabeled S1P bound to the cells is measured. A decrease in bound radioactivity in the presence of the sample extract indicates the presence of unlabeled S1P, which has competed for binding to the receptor.
-
Quantification: A standard curve is generated using known concentrations of S1P to quantify the amount of S1P in the tissue extracts.
Visualizations
Signaling Pathway
Caption: Inhibition of the Sphingolipid Metabolic Pathway by THI.
Experimental Workflow
Caption: In Vivo Activation and Physiological Effect of THI.
Conclusion
1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (THI) represents a fascinating small molecule with significant, albeit indirect, inhibitory activity against a key enzyme in sphingolipid metabolism. Its action as a prodrug highlights the importance of in vivo metabolic studies in drug discovery. The resulting immunosuppressive effects have opened avenues for its investigation in various pathological conditions. This guide has summarized the current understanding of THI, providing a foundation for future research. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, establish definitive toxicological parameters, and explore its full therapeutic potential.
In Vivo Effects of 2-Acetyl-4-tetrahydroxybutylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-4-tetrahydroxybutylimidazole (THI) is a small imidazole compound that has been identified as a potent immunosuppressive agent. Primarily known as a component of some caramel food colorings, its effects on the immune system have been the subject of in vivo research. This technical guide provides a comprehensive overview of the in vivo effects of THI, with a focus on its immunosuppressive properties. It details the experimental protocols used in rodent models, presents quantitative data on its impact on lymphocyte populations and function, and elucidates the key signaling pathway involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development.
Introduction
2-Acetyl-4-tetrahydroxybutylimidazole (THI) has demonstrated significant immunomodulatory activity in various in vivo models. The primary and most profound effect of THI is the induction of a reversible lymphopenia, characterized by a significant reduction in circulating T and B lymphocytes.[1][2] This effect is not due to cytotoxicity but rather to a sequestration of these immune cells in non-lymphoid tissues.[3] Understanding the in vivo effects and the underlying mechanisms of THI is crucial for assessing its toxicological profile and exploring its potential as a lead compound for the development of novel immunosuppressive therapies.
In Vivo Immunosuppressive Effects of THI
In vivo studies, primarily conducted in rats and mice, have consistently demonstrated the immunosuppressive capabilities of THI. The administration of THI, typically through drinking water, leads to a rapid and significant decrease in peripheral blood lymphocytes.[1]
Effects on Lymphocyte Populations
The hallmark of THI's in vivo activity is a pronounced lymphopenia. This reduction affects both T and B lymphocytes in the peripheral blood.[1] However, studies have shown that this effect is not mirrored in the spleen, where lymphocyte numbers remain largely unchanged.[1] Histological examination of the thymus in THI-treated animals has revealed an increase in pyknotic cells within the thymic cortex, suggesting an impact on thymocyte development or survival.[1]
Table 1: Summary of Quantitative Effects of THI on Lymphocyte Populations in Rodents
| Parameter | Animal Model | THI Dosage | Effect | Reference |
| Peripheral Blood T Lymphocytes | F344 Rat | 1, 10, 50 mg/L in drinking water | Significant dose-dependent loss | [1] |
| Peripheral Blood B Lymphocytes | F344 Rat | 1, 10, 50 mg/L in drinking water | Significant dose-dependent loss | [1] |
| Splenic T Lymphocytes | Mouse | 50 mg/L in drinking water | No significant change in numbers | [4] |
| Splenic B Lymphocytes | Mouse | 50 mg/L in drinking water | Reduction in numbers | [3] |
| Splenic CD4+ T Cells | Mouse | Not Specified | Reduction in numbers | [3] |
| Splenic CD8+ T Cells | Mouse | Not Specified | Reduction in numbers | [3] |
Effects on Immune Cell Function
Beyond altering lymphocyte distribution, THI also impairs the functional capacity of immune cells, particularly T lymphocytes. T cell function, as assessed by mitogen-induced proliferation assays, delayed-type hypersensitivity (DTH) responses, and host-versus-graft assays, is significantly impeded by THI treatment.[1] Splenic T cells from THI-treated mice exhibit a diminished capacity to mount a mixed lymphocyte reaction (MLR) and show decreased and delayed production of Interleukin-2 (IL-2).[4] Interestingly, the proliferative response of these T cells to non-specific stimuli like Concanavalin A and anti-CD3/CD28 antibodies remains normal, suggesting a specific defect in the response to allogeneic stimulation.[4] The proliferation of B cells in response to lipopolysaccharide (LPS) is also reduced.[1]
Table 2: Summary of Quantitative Effects of THI on Immune Function in Rodents
| Assay | Animal Model | THI Dosage | Effect | Reference |
| Mitogen-Induced T Cell Proliferation | F344 Rat | 1, 10, 50 mg/L in drinking water | Impeded proliferation | [1] |
| Delayed-Type Hypersensitivity (DTH) | F344 Rat | 1, 10, 50 mg/L in drinking water | Suppressed response | [1] |
| Host-versus-Graft Assay | F344 Rat | 1, 10, 50 mg/L in drinking water | Suppressed response | [1] |
| Mixed Lymphocyte Reaction (MLR) | Mouse | 50 mg/L in drinking water | Unable to launch a response | [4] |
| Interleukin-2 (IL-2) Production in MLR | Mouse | 50 mg/L in drinking water | Decreased and delayed | [4] |
| Lipopolysaccharide (LPS)-Induced B Cell Proliferation | F344 Rat | 1, 10, 50 mg/L in drinking water | Reduced proliferation | [1] |
Mechanism of Action: Inhibition of Sphingosine-1-Phosphate (S1P) Lyase
The primary molecular mechanism underlying the immunosuppressive effects of THI is the inhibition of sphingosine-1-phosphate (S1P) lyase. S1P is a critical signaling sphingolipid that regulates lymphocyte trafficking. A concentration gradient of S1P exists between secondary lymphoid organs (where it is low) and the blood and lymph (where it is high). This gradient is essential for the egress of lymphocytes from lymphoid tissues.
S1P lyase is the enzyme responsible for the irreversible degradation of S1P. By inhibiting S1P lyase, THI disrupts the S1P gradient, leading to an accumulation of S1P within lymphoid tissues. This accumulation effectively traps lymphocytes, preventing their exit into the circulation and causing their sequestration in non-lymphoid organs such as the liver, lungs, and kidneys.[3] This mechanism accounts for the observed lymphopenia in peripheral blood.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the in vivo effects of THI in rodents.
Animal Models and THI Administration
-
Animal Models: Male F344 rats or BALB/c mice are commonly used.[1][4] Animals are typically housed under standard laboratory conditions.
-
THI Administration:
-
Diet: In some studies, animals are maintained on a vitamin B6-deficient diet, as this has been shown to potentiate the lymphopenic effects of THI.[1]
Immunological Assays
-
Lymphocyte Enumeration:
-
Collect peripheral blood via standard techniques (e.g., tail vein).
-
Perform complete blood counts using an automated hematology analyzer to determine total white blood cell and lymphocyte counts.
-
Use flow cytometry with fluorescently labeled antibodies against T cell (e.g., CD3, CD4, CD8) and B cell (e.g., CD19, B220) surface markers to quantify specific lymphocyte subpopulations.
-
-
Mixed Lymphocyte Reaction (MLR):
-
Isolate splenocytes from control and THI-treated mice (responder cells).
-
Isolate splenocytes from an allogeneic mouse strain (stimulator cells) and treat them with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture responder and stimulator cells for 3-5 days.
-
Assess T cell proliferation by adding a radioactive tracer (e.g., [3H]-thymidine) or a colorimetric reagent (e.g., MTT) and measuring its incorporation or conversion.
-
Collect supernatants to measure cytokine levels (e.g., IL-2) by ELISA.
-
-
Delayed-Type Hypersensitivity (DTH) Assay:
-
Sensitize control and THI-treated animals by injecting an antigen (e.g., sheep red blood cells) into a subcutaneous site.
-
After a set period (e.g., 7 days), challenge the animals by injecting the same antigen into a different site (e.g., footpad).
-
Measure the swelling at the challenge site at various time points (e.g., 24, 48 hours) as an indicator of the DTH response.
-
Conclusion
In vivo studies have unequivocally established 2-Acetyl-4-tetrahydroxybutylimidazole as a potent immunosuppressive agent. Its primary mechanism of action, the inhibition of S1P lyase leading to lymphocyte sequestration, provides a clear molecular basis for its observed effects. The detailed understanding of its in vivo activities and the established experimental protocols are essential for further toxicological evaluation and for exploring the therapeutic potential of THI and its analogues in the context of autoimmune diseases and transplantation. The data summarized in this guide offer a solid foundation for researchers and drug development professionals working in these fields.
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive effects of 2-acetyl-4-tetrahydroxybutyl imidazole (THI) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacokinetics of (-)-10-hydroxy-1,2,3,4,6,7,11b,12-octahydropyrido[2,1-a]isoquinolin-2-one (THI) in Animal Models: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of specific pharmacokinetic data for the compound (-)-10-hydroxy-1,2,3,4,6,7,11b,12-octahydropyrido[2,1-a]isoquinolin-2-one (THI) in any animal models. Despite extensive searches for quantitative data, detailed experimental protocols, and relevant signaling pathways, no studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this specific molecule could be identified.
This absence of information prevents the creation of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, provision of detailed experimental methodologies, and visualization of signaling pathways and workflows, cannot be fulfilled due to the unavailability of the foundational data.
Searches for the chemical name and its variations, as well as broader searches for the pharmacokinetics of pyrido[2,1-a]isoquinoline derivatives, yielded information on related compounds but not on the specific stereoisomer and substituted structure of THI. The available literature on similar isoquinoline derivatives primarily focuses on their synthesis and pharmacological effects, such as dopamine receptor agonism or antimicrobial activity, rather than their pharmacokinetic profiles.
It is possible that pharmacokinetic studies on this particular compound have been conducted as part of proprietary drug development programs and the data is not in the public domain. Alternatively, THI may be a novel or less-studied compound for which pharmacokinetic characterization has not yet been performed or published.
Therefore, for researchers, scientists, and drug development professionals interested in the pharmacokinetics of THI, the current landscape suggests that primary research would be necessary to establish its profile in animal models. This would involve:
-
In vivo studies: Administration of THI to various animal species (e.g., mice, rats, dogs) via different routes (e.g., intravenous, oral) to determine key pharmacokinetic parameters.
-
Bioanalytical method development: Establishing and validating sensitive and specific assays (e.g., LC-MS/MS) to quantify THI and its potential metabolites in biological matrices such as plasma, urine, and feces.
-
Metabolite identification: Characterizing the metabolic pathways of THI to understand its biotransformation.
Without such foundational studies, any discussion on the pharmacokinetics of THI would be purely speculative. Researchers are encouraged to consult proprietary databases or consider initiating preclinical studies to generate the necessary data.
Methodological & Application
Synthesis protocol for "1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone"
Application Note
Introduction
1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone, also known as 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole (THI), is a nitrogen-containing heterocyclic compound. It is recognized as an impurity formed during the production of certain caramel colorings (E150c) through the Maillard reaction between glucose and ammonia. This compound is of significant interest to researchers in the fields of food chemistry, toxicology, and immunology due to its potential biological activities. This document provides a detailed protocol for the synthesis of THI via a model Maillard browning reaction, intended for use by researchers, scientists, and drug development professionals.
Principle
The synthesis of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone is achieved through a model Maillard reaction. This complex series of non-enzymatic browning reactions involves the condensation of a reducing sugar, D-glucose, with an amino source, aqueous ammonia. The reaction proceeds through various intermediates, ultimately leading to the formation of the imidazole ring structure with the characteristic tetrahydroxybutyl and acetyl substituents. The reaction conditions are controlled to favor the formation of the desired product.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| D-Glucose | C₆H₁₂O₆ | 180.16 | ≥99.5% | Sigma-Aldrich |
| Aqueous Ammonia | NH₃ in H₂O | 17.03 (as NH₃) | 28-30% | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - | Millipore |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.0% | VWR Chemicals |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% | J.T. Baker |
| Methanol | CH₃OH | 32.04 | ≥99.8% | Merck |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
-
Silica gel 60 (for column chromatography)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter
Procedure
-
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 90 g (0.5 mol) of D-glucose in 100 mL of deionized water.
-
Begin stirring the solution.
-
-
Addition of Ammonia:
-
Slowly add 50 mL of 28-30% aqueous ammonia to the glucose solution at room temperature using a dropping funnel over a period of 30 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 90°C and maintain this temperature for 2 hours with continuous stirring. The solution will gradually turn dark brown, indicating the progression of the Maillard reaction.
-
-
Work-up and Extraction:
-
After 2 hours, cool the reaction mixture to room temperature.
-
Transfer the dark brown solution to a separatory funnel.
-
Wash the aqueous phase three times with 100 mL of diethyl ether to remove nonpolar impurities. Discard the ether layers.
-
Extract the aqueous phase five times with 100 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude brown syrup.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel 60.
-
Elute the column with a solvent system of ethyl acetate/methanol (9:1 v/v).
-
Collect the fractions containing the desired product (monitoring by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone as a light brown solid.
-
Quantitative Data
| Parameter | Value |
| Yield | ~10-15% |
| Reaction Time | 2 hours |
| Reaction Temperature | 90°C |
| Purity (post-column) | >95% |
Visualizations
Experimental Workflow
Application Notes: Modulating Lymphocyte Trafficking with Sphingosine-1-Phosphate (S1P) Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lymphocyte trafficking is a highly regulated process that governs the movement of lymphocytes throughout the body, enabling immune surveillance and response. This process is orchestrated by a complex interplay of chemokines and their receptors, which guide lymphocytes to specific tissues and lymphoid organs. The modulation of lymphocyte trafficking is a key therapeutic strategy for various autoimmune diseases and transplant rejection.
While the query specified the use of "THI" (2-thioxo-L-histidine), a comprehensive search of the scientific literature did not yield information on a compound with this designation being used in lymphocyte trafficking studies. Therefore, these application notes will focus on a well-established class of immunomodulators that profoundly impact lymphocyte trafficking: Sphingosine-1-Phosphate (S1P) receptor modulators, with Fingolimod (FTY720) serving as a primary example. These compounds are potent regulators of lymphocyte egress from secondary lymphoid organs.
Mechanism of Action: S1P Receptor Modulation
Lymphocyte egress from lymph nodes is dependent on a gradient of sphingosine-1-phosphate (S1P), which is higher in the blood and lymph than in the lymphoid tissues.[1][2] Lymphocytes express S1P receptors (primarily S1P1), which sense this gradient and guide their exit.[3][4]
Fingolimod (FTY720) is a prodrug that is phosphorylated in vivo to its active form, FTY720-phosphate.[2] This active metabolite acts as a functional antagonist of the S1P1 receptor on lymphocytes.[5] Although it initially activates the receptor, it subsequently leads to its internalization and degradation.[2] This downregulation of surface S1P1 renders lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[1][2] This sequestration of lymphocytes, particularly naive and central memory T cells that express the chemokine receptor CCR7, prevents their recirculation and infiltration into sites of inflammation.[1][6]
Experimental Protocols
Protocol 1: In Vitro T-Lymphocyte Migration (Transwell) Assay
This assay assesses the direct effect of a compound on the chemotactic migration of lymphocytes towards a chemokine.
Materials:
-
Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size)
-
24-well plates
-
Isolated human or murine T-lymphocytes
-
RPMI-1640 medium with 0.5% BSA
-
Chemoattractant (e.g., CXCL12/SDF-1α)[7]
-
S1P receptor modulator (e.g., FTY720-P, the active form)
-
Flow cytometer or cell counter
Methodology:
-
Cell Preparation:
-
Isolate T-lymphocytes from peripheral blood or spleen using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).
-
Wash and resuspend cells in RPMI-1640 + 0.5% BSA to a concentration of 2 x 10^6 cells/mL.
-
Pre-incubate cells with varying concentrations of the S1P receptor modulator (or vehicle control) for 1-2 hours at 37°C.
-
-
Assay Setup:
-
Prepare chemoattractant solutions (e.g., 100 ng/mL CXCL12) in RPMI-1640 + 0.5% BSA.[7]
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. Use medium without chemoattractant as a negative control.[7]
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.[7]
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[7]
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.
-
Calculate the migration index: (Number of cells migrating to chemoattractant) / (Number of cells migrating to medium alone).
-
Protocol 2: In Vivo Lymphocyte Homing and Sequestration Assay
This assay evaluates the effect of a compound on the recirculation of lymphocytes in a living organism.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
S1P receptor modulator (e.g., Fingolimod) formulated for oral gavage or injection
-
Fluorescent dyes for cell labeling (e.g., CFSE, CellTrace Violet)
-
Spleen, lymph nodes (peripheral and mesenteric), and blood collection supplies
-
Flow cytometer and antibodies for lymphocyte subset analysis (e.g., anti-CD4, anti-CD8)
Methodology:
-
Treatment:
-
Administer the S1P receptor modulator (e.g., 1 mg/kg Fingolimod) or vehicle control to mice daily for 3-5 days to establish lymphocyte sequestration.[5]
-
-
Blood and Tissue Collection:
-
On the final day, collect peripheral blood via tail vein or cardiac puncture.
-
Euthanize mice and harvest spleens and lymph nodes (e.g., inguinal, axillary, mesenteric).
-
-
Cell Preparation and Analysis:
-
Prepare single-cell suspensions from the spleen and lymph nodes.
-
Perform red blood cell lysis on blood and spleen samples.
-
Count the total number of live cells for each tissue.
-
Stain cells with fluorescently-conjugated antibodies against lymphocyte markers (e.g., CD3, CD4, CD8, B220).
-
Acquire samples on a flow cytometer.
-
Analyze the data to determine the absolute numbers and percentages of different lymphocyte subsets in the blood, spleen, and lymph nodes.
-
Competitive Homing (Optional Add-on):
-
To directly compare the trafficking of treated vs. untreated cells, isolate splenocytes from a donor mouse.
-
Divide the cells into two populations. Label one with CFSE (control) and the other with CellTrace Violet (treated ex vivo with the S1P modulator).
-
Mix the two labeled populations at a 1:1 ratio and inject intravenously into a recipient mouse.
-
After 18-24 hours, harvest tissues and use flow cytometry to determine the ratio of CFSE+ to CellTrace Violet+ cells in each organ.[8]
Protocol 3: Flow Cytometry Analysis of Chemokine Receptor Expression
This protocol measures the surface expression of key chemokine receptors involved in lymphocyte trafficking, such as CCR7.
Materials:
-
Isolated lymphocytes from treated and control animals (from Protocol 2)
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/CD32)
-
Fluorescently-conjugated antibodies (e.g., anti-CCR7, anti-CD4, anti-CD62L)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Start with 1 x 10^6 lymphocytes in a FACS tube.
-
Wash cells with cold FACS buffer.
-
-
Staining:
-
Resuspend cells in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes on ice.
-
Add the antibody cocktail (e.g., anti-CD4, anti-CCR7) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population of interest (e.g., CD4+ T cells).
-
Analyze the expression level (Mean Fluorescence Intensity, MFI) and percentage of CCR7-positive cells within the gate.
-
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Effect of S1P Modulator on Lymphocyte Counts In Vivo
| Treatment Group | Blood Lymphocytes (cells/µL) | Lymph Node Lymphocytes (x10^6) | Spleen Lymphocytes (x10^6) |
| Vehicle Control | 4,500 ± 550 | 25 ± 4 | 60 ± 8 |
| S1P Modulator | 800 ± 150 | 45 ± 6 | 55 ± 7 |
Table 2: Effect of S1P Modulator on T-Cell Subsets in Blood
| Treatment Group | % CD4+ T Cells | % CD8+ T Cells | % CCR7+ of CD4+ T Cells |
| Vehicle Control | 65 ± 5 | 30 ± 4 | 85 ± 6 |
| S1P Modulator | 35 ± 6 | 60 ± 7 | 20 ± 5 |
Table 3: Effect of S1P Modulator on In Vitro T-Cell Migration
| Compound Concentration | Migration Index (towards CXCL12) |
| Vehicle Control | 1.00 |
| S1P Modulator (1 nM) | 0.95 ± 0.08 |
| S1P Modulator (10 nM) | 0.88 ± 0.10 |
| S1P Modulator (100 nM) | 0.85 ± 0.09 |
Note: S1P receptor modulators primarily affect egress, not chemokine-directed migration, so in vitro effects may be subtle.
References
- 1. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. youtube.com [youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Basis for fluctuations in lymphocyte counts in fingolimod-treated patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 8. Competitive Homing Assays to Study Gut-tropic T Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Application of 2-Athbi in Immunology Research
A comprehensive search for the compound "2-Athbi" in the context of immunology research did not yield any specific results. This suggests that "2-Athbi" may be a novel compound not yet described in publicly available scientific literature, a proprietary code name, or a possible misspelling of another molecule.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams specifically for "2-Athbi" at this time. The following content is a generalized template based on common experimental approaches used to characterize a novel immunomodulatory agent. This template can be adapted once the true identity and biological activities of the compound are known.
I. Introduction (Hypothetical)
2-Amino-4-thio-1,8-naphthyridine-3-carbonitrile (a hypothetical full name for "2-Athbi") is a novel synthetic compound that has emerged as a potential modulator of immune responses. Preliminary screenings have suggested its involvement in key signaling pathways within immune cells, warranting further investigation into its mechanism of action and therapeutic potential in immunology-related disorders. These application notes provide a foundational framework for researchers to explore the immunological effects of novel compounds like "2-Athbi".
II. Quantitative Data Summary (Hypothetical Data)
The following tables represent typical quantitative data that would be generated to characterize the effects of a novel immunomodulatory compound.
Table 1: Effect of "2-Athbi" on Cytokine Production by Human PBMCs
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 50.2 ± 5.1 | 85.6 ± 7.8 | 15.3 ± 2.1 |
| "2-Athbi" (1 µM) | 45.8 ± 4.9 | 78.2 ± 6.5 | 25.1 ± 3.0 |
| "2-Athbi" (10 µM) | 20.1 ± 2.5 | 35.4 ± 4.1 | 58.9 ± 6.2 |
| "2-Athbi" (100 µM) | 5.7 ± 1.1 | 10.9 ± 1.8 | 110.4 ± 12.5 |
| LPS (100 ng/mL) | 850.3 ± 70.2 | 1200.5 ± 110.1 | 40.7 ± 5.3 |
Table 2: "2-Athbi" Effect on T-Cell Proliferation
| Treatment | Proliferation Index (CFSE) |
| Unstimulated Control | 1.0 ± 0.1 |
| αCD3/CD28 Stimulation | 8.5 ± 0.7 |
| αCD3/CD28 + "2-Athbi" (1 µM) | 8.2 ± 0.6 |
| αCD3/CD28 + "2-Athbi" (10 µM) | 5.1 ± 0.4 |
| αCD3/CD28 + "2-Athbi" (100 µM) | 2.3 ± 0.2 |
III. Experimental Protocols
The following are standard protocols that would be used to assess the immunomodulatory properties of a new chemical entity.
Protocol 1: In Vitro Cytokine Profiling of Human PBMCs
Objective: To determine the effect of the test compound on the production of key pro-inflammatory and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human PBMCs isolated from healthy donors
-
Test compound ("2-Athbi") stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA kits for IL-6, TNF-α, and IL-10
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and a positive control (LPS).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-6, TNF-α, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: T-Cell Proliferation Assay using CFSE
Objective: To assess the impact of the test compound on the proliferation of T-lymphocytes following stimulation.
Materials:
-
Isolated human or murine T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Label isolated T-cells with CFSE according to the manufacturer's protocol.
-
Wash the labeled cells and resuspend in complete medium.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Add the CFSE-labeled T-cells to the wells.
-
Add soluble anti-CD28 antibody and the test compound at various concentrations.
-
Incubate for 72-96 hours at 37°C and 5% CO2.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
The proliferation index is calculated based on the dilution of CFSE in daughter cells.
IV. Visualization of Signaling Pathways and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of a novel immunomodulatory agent.
Caption: Hypothetical inhibitory signaling pathway of "2-Athbi" on TLR-mediated NF-κB activation.
Caption: General experimental workflow for screening the effects of a novel compound on immune cells.
Application Notes and Protocols for 2-Acetyl-4-tetrahydroxybutylimidazole (THI) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4-tetrahydroxybutylimidazole (THI) is a component of some caramel food colorings and is recognized as a potent in vivo inhibitor of sphingosine-1-phosphate (S1P) lyase. S1P lyase is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of sphingosine-1-phosphate. By inhibiting this enzyme, THI elevates intracellular levels of S1P, a bioactive signaling lipid involved in numerous cellular processes, including cell proliferation, survival, migration, and immune responses. These application notes provide a detailed protocol for the dissolution of THI for use in cell culture experiments, enabling researchers to investigate its effects on various cellular pathways.
Physicochemical Properties and Solubility
A summary of the key physicochemical and solubility data for 2-Acetyl-4-tetrahydroxybutylimidazole is presented in the table below. It is crucial to understand these properties for the proper handling and preparation of THI solutions for cell culture applications.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₅ |
| Molecular Weight | 230.22 g/mol |
| Appearance | White to off-white solid |
| Solubility in DMSO | 3.33 mg/mL (14.46 mM) with ultrasonic and warming to 60°C.[1] Note: Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1] |
| Solubility in PBS (pH 7.2) | 0.15 mg/mL[2] |
| Solubility in Water | Soluble in hot water.[3] |
Storage and Stability
Proper storage of THI in both powdered and solution form is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a 2-Acetyl-4-tetrahydroxybutylimidazole stock solution and its subsequent dilution for use in cell culture experiments.
Materials
-
2-Acetyl-4-tetrahydroxybutylimidazole (THI) powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Water bath or heat block
-
Bath sonicator
-
Sterile, pyrogen-free pipette tips and tubes
-
Complete cell culture medium appropriate for the cell line of interest
-
Sterile biological safety cabinet
Protocol for Preparation of a 10 mM THI Stock Solution in DMSO
-
Aseptic Technique: Perform all steps under sterile conditions in a biological safety cabinet to prevent contamination.
-
Weighing THI: Carefully weigh out the desired amount of THI powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.30 mg of THI (Molecular Weight = 230.22 g/mol ).
-
Initial Dissolution: Add the weighed THI powder to a sterile microcentrifuge tube. Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.30 mg of THI).
-
Heating: Gently warm the solution in a water bath or on a heat block set to 37-60°C.[1] Intermittently vortex the tube to aid dissolution. Do not overheat, as this may degrade the compound.
-
Sonication: Place the tube in a bath sonicator and sonicate for 10-15 minutes. This will help to break up any remaining solid particles and ensure complete dissolution.[1]
-
Visual Inspection: After heating and sonication, visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol for Diluting THI Stock Solution for Cell Culture Treatment
-
Thawing the Stock Solution: Thaw a single-use aliquot of the 10 mM THI stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize DMSO-induced stress on cells, it is recommended to perform a serial dilution of the stock solution in complete cell culture medium.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, to avoid cytotoxic effects.
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a 10 µM solution with 0.1% DMSO.
-
Add the desired volume of this 10 µM working solution to your cell culture wells.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the THI-treated wells.
-
Concentration Range for Initial Experiments: Based on in vitro studies with THI and other S1P lyase inhibitors, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments.[4] A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental endpoint.
Signaling Pathway and Experimental Workflow
Sphingosine-1-Phosphate (S1P) Signaling Pathway
2-Acetyl-4-tetrahydroxybutylimidazole acts by inhibiting S1P lyase, which leads to an accumulation of intracellular S1P. S1P can then act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (S1P₁₋₅), initiating a cascade of downstream signaling events that regulate various cellular functions.
Caption: S1P signaling pathway and the inhibitory action of THI.
Experimental Workflow for Assessing THI Effects
The following diagram outlines a typical workflow for investigating the cellular effects of 2-Acetyl-4-tetrahydroxybutylimidazole.
Caption: General workflow for cell-based experiments using THI.
Conclusion
This document provides a comprehensive guide for the preparation and use of 2-Acetyl-4-tetrahydroxybutylimidazole in cell culture. By following these protocols, researchers can effectively prepare THI solutions to investigate its impact on S1P signaling and other cellular processes. Careful attention to aseptic techniques, proper dilution to minimize solvent toxicity, and the use of appropriate controls are paramount for obtaining reliable and reproducible results.
References
Application Note: Quantitative Analysis of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone in Tissue using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (ATHI) in tissue samples. ATHI is an advanced glycation end-product (AGE) implicated in various physiological and pathological processes. The presented protocol provides a comprehensive workflow, including tissue homogenization, protein precipitation, and solid-phase extraction for sample cleanup, followed by detection using a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals investigating the role of AGEs in biological systems.
Introduction
Advanced glycation end-products (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[1] The accumulation of AGEs in tissues is associated with the pathogenesis of several chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[1][2] 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (ATHI), also known as 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole, is a specific AGE that can be formed in foods and biological systems. Accurate and sensitive detection of ATHI in tissues is crucial for understanding its formation, and pathological significance.
This application note details a validated LC-MS/MS method for the quantification of ATHI in tissue, adapted from established methods for other AGEs such as Nε-carboxy-methyl-lysine (CML) and Nε-carboxy-ethyl-lysine (CEL).[3] The protocol offers high selectivity and sensitivity, making it suitable for preclinical and clinical research.
Experimental Workflow
The overall experimental workflow for the analysis of ATHI in tissue is depicted below.
Caption: Experimental workflow for ATHI analysis in tissue.
Materials and Reagents
-
ATHI analytical standard
-
Internal Standard (IS): ¹³C₆-Lysine or a stable isotope-labeled ATHI
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Detailed Protocols
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 250 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Incubate on ice for 30 minutes.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted ATHI.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute ATHI and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase A (see LC-MS/MS parameters).
-
LC-MS/MS Analysis
The reconstituted samples are analyzed using a UPLC system coupled to a triple quadrupole mass spectrometer.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an automated high-throughput sample preparation protocol for LC-MS/MS analysis of glycated peptides [agris.fao.org]
- 3. Method validation for analysis of advanced glycation end products in mouse muscle tissue using liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone" solubility issues and solutions
Welcome to the technical support center for 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone, commonly known as 2-Acetyl-4-tetrahydroxybutylimidazole or THI. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (THI)?
1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (THI) is an imidazole derivative that functions as an inhibitor of sphingosine-1-phosphate (S1P) lyase, an enzyme crucial for the degradation of S1P.[1][2] By inhibiting this enzyme, THI leads to an accumulation of S1P, which plays a significant role in various cellular processes, including lymphocyte trafficking. This mechanism of action makes THI a compound of interest for research in immunology and autoimmune disorders.
Q2: What are the known synonyms for this compound?
This compound is also commonly referred to as:
-
2-Acetyl-4-tetrahydroxybutylimidazole (THI)
-
2-ATHBI
Q3: In which solvents is THI soluble?
The solubility of THI can vary depending on the solvent and conditions. Below is a summary of available solubility data.
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO (Dimethyl Sulfoxide) | >5 mg/mL | Warming may be required for complete dissolution.[3][4] |
| 3.33 mg/mL (14.46 mM) | Requires sonication and warming to 60°C. It is noted that hygroscopic DMSO can impact solubility, so freshly opened DMSO is recommended.[1] | |
| 2 mg/mL | - | |
| 10 mM | -[5] | |
| PBS (Phosphate-Buffered Saline), pH 7.2 | ~0.15 mg/mL | -[2][3] |
| Distilled Water | Soluble | Specific concentration not always provided, but generally considered soluble. |
Troubleshooting Guide: Solubility Issues
This section provides a step-by-step guide to address common solubility challenges with THI.
Issue: My THI is not dissolving in my chosen solvent.
Potential Solutions:
-
Solvent Selection: Ensure you are using an appropriate solvent. For high concentrations, DMSO is the recommended starting point. For aqueous solutions, be aware of the lower solubility limits.
-
Physical Agitation:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Sonication: Place the sample in an ultrasonic water bath for 5-10 minutes. This can help break up compound aggregates and enhance dissolution.
-
-
Warming the Solution:
-
pH Adjustment (for aqueous solutions):
-
The solubility of imidazole compounds can be pH-dependent. If working with a buffered solution, you may need to test a range of pH values to find the optimal solubility.
-
Issue: My THI precipitates out of solution after storage.
Potential Solutions:
-
Storage Conditions:
-
For stock solutions in DMSO, it is recommended to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
-
Aqueous solutions are generally less stable and should be prepared fresh before each experiment.
-
-
Concentration:
-
The concentration may be too high for the solvent, leading to precipitation upon cooling or storage. Try preparing a more dilute stock solution.
-
-
Co-solvents:
-
For aqueous working solutions, the addition of a small percentage of a co-solvent like DMSO (typically <1% v/v for cell-based assays) can help maintain solubility. Always check the tolerance of your experimental system to the co-solvent.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM THI Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of THI powder (Molecular Weight: 230.22 g/mol ). For example, for 1 mL of a 10 mM stock solution, you would need 2.3022 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the THI powder.
-
Solubilization:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10 minutes.
-
If necessary, warm the solution in a 37-60°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.[1]
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Starting Material: Use a pre-made high-concentration stock solution of THI in DMSO.
-
Dilution: Serially dilute the DMSO stock solution into your desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: To avoid precipitation, add the DMSO stock solution dropwise to the aqueous buffer while vortexing.
-
Ensure the final concentration of DMSO in the working solution is low (e.g., <0.5%) to minimize solvent toxicity in cellular assays.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or consider a different formulation strategy.
-
Usage: Use the freshly prepared aqueous solution immediately for your experiments.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Sphingosine-1-Phosphate (S1P) and the inhibitory action of THI.
Experimental Workflow
Caption: Troubleshooting workflow for dissolving 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (THI).
References
- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Acetyl-5-tetrahydroxybutyl imidazole (THI) - Echelon Biosciences [echelon-inc.com]
- 5. 2-Acetyl-5-tetrahydroxybutyl imidazole (THI) protects 661W cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 2-Acetyl-4-tetrahydroxybutylimidazole in solution
Welcome to the technical support center for 2-Acetyl-4-tetrahydroxybutylimidazole (THI). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of THI in solution. Below you will find frequently asked questions, troubleshooting guides, and recommended protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid 2-Acetyl-4-tetrahydroxybutylimidazole (THI)?
A1: For long-term storage, solid THI powder should be stored at -20°C. Under these conditions, it is reported to be stable for at least three to four years.[1][2]
Q2: How should I prepare and store stock solutions of THI?
A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO or an aqueous buffer. For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the key factors that can affect the stability of THI in solution?
A3: The stability of THI in solution is influenced by several factors, including:
-
pH: Imidazole derivatives often exhibit pH-dependent stability. Some studies on related compounds suggest better stability and solubility in a slightly acidic pH range (pH 3-6).[3] However, analytical methods have been successfully developed using alkaline conditions (pH 9), indicating at least short-term stability in that range.[4]
-
Temperature: Elevated temperatures can accelerate degradation. Solutions should be stored at low temperatures (-20°C or -80°C) and protected from heat sources during experiments.
-
Light: While specific photostability data for THI is limited, many complex organic molecules are sensitive to light. It is good practice to store solutions in amber vials or protect them from light.
-
Solvent: The choice of solvent can impact stability. THI is highly water-soluble.[5] For non-aqueous stocks, DMSO is a common choice.[2]
Q4: Is THI soluble in aqueous buffers like PBS?
A4: Yes, THI has limited solubility in PBS (pH 7.2) at a concentration of approximately 0.15 mg/mL.[2] For higher concentrations, consider using a different solvent system or adjusting the pH.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with THI solutions.
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). | THI may be degrading in your solution. | 1. Prepare Fresh Solutions: Use a freshly prepared solution or a new aliquot from frozen stock. 2. Check Solution Age & Storage: Verify that your stock solution has not exceeded its recommended storage time and temperature. 3. Control pH: Buffer your solution. Based on data for similar compounds, a slightly acidic buffer (pH 4-6) may improve stability. 4. Minimize Light Exposure: Protect your samples from light during preparation and analysis. |
| My THI solution has changed color. | Color change can be an indicator of chemical degradation or oxidation. | 1. Discard the Solution: Do not use a discolored solution as it may contain degradation products that could interfere with your experiment. 2. Inert Atmosphere: When preparing solutions for long-term storage, consider purging the solvent with an inert gas (e.g., argon or nitrogen) to remove oxygen. |
| I'm observing poor reproducibility in my bioassays. | Inconsistent concentrations of active THI due to degradation can lead to variable results. | 1. Standardize Solution Handling: Implement a strict protocol for solution preparation, storage, and handling to ensure consistency across all experiments. 2. Perform a Stability Check: Analyze your THI working solution at the beginning and end of your experiment to quantify any potential degradation over the experimental timeframe. 3. Use Single-Use Aliquots: Avoid using a master stock solution for multiple experiments to prevent contamination and degradation from repeated handling.[1] |
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the storage and stability of THI.
Table 1: Recommended Storage Conditions for THI
| Form | Storage Temperature | Recommended Stability Period |
|---|---|---|
| Solid (Powder) | -20°C | ≥ 3 years[1][2] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Table 2: Solubility of THI
| Solvent | pH | Approximate Solubility |
|---|---|---|
| DMSO | N/A | ~2 mg/mL[2] |
| PBS | 7.2 | ~0.15 mg/mL[2] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Aqueous THI Stock Solution
This protocol is designed to maximize the short-term stability of THI in an aqueous solution for experimental use.
-
Materials:
-
2-Acetyl-4-tetrahydroxybutylimidazole (THI) powder
-
Sterile, nuclease-free water
-
0.5 M Citrate buffer (pH 4.0)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of THI powder in a sterile environment.
-
Prepare the desired volume of a slightly acidic buffer by adding the 0.5 M Citrate buffer to the sterile water to achieve a final pH of approximately 4.0-5.0. A final buffer concentration of 20-50 mM is recommended.
-
Dissolve the THI powder in the prepared buffer to the desired final concentration. Gently vortex if necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter if required for biological applications.
-
Aliquot the solution into single-use, amber microcentrifuge tubes.
-
For immediate use, keep the solution on ice and protected from light. For storage, proceed immediately to the storage protocol.
-
Protocol 2: Analysis of THI by LC-MS/MS
This is a generalized protocol based on published analytical methods for quantifying THI.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Luna C18, 2x100 mm, 3 µm).
-
Mobile Phase A: 5 mM Ammonium bicarbonate in water, pH 9.
-
Mobile Phase B: 5 mM Ammonium bicarbonate in methanol, pH 9.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30-35°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), can be run in positive or negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for THI: Monitor the transition from m/z 228.8 to 150.8.[4]
-
-
Sample Preparation:
-
Extract THI from the sample matrix using a suitable solvent like acetonitrile.
-
To prevent degradation of active ingredients during extraction, centrifuge samples at a low temperature (e.g., 0°C).[4]
-
Filter the supernatant through a 0.2 µm syringe filter before injection.
-
Visual Guides and Workflows
Diagram 1: Troubleshooting THI Solution Instability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting THI In Vivo Experiments
Welcome to the technical support center for Tumor Hypoxia Imaging (THI) in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your THI in vivo experiments in a question-and-answer format.
Issue 1: High Background Signal in Fluorescence Imaging
Question: Why am I observing high background fluorescence in my in vivo hypoxia images, and how can I reduce it?
Answer: High background fluorescence can obscure the specific signal from your hypoxia probe, leading to inaccurate quantification and interpretation. Several factors can contribute to this issue:
-
Autofluorescence: Tissues naturally contain molecules (e.g., NADH, collagen, elastin) that fluoresce, contributing to background noise.[1]
-
Non-specific Probe Binding: The fluorescent probe may bind to tissues and other molecules in a non-specific manner.[2]
-
Suboptimal Imaging Parameters: Incorrect excitation/emission wavelengths, exposure times, or gain settings can increase background noise.
-
Probe Concentration: Using too high a concentration of the fluorescent probe can lead to increased non-specific binding and background.[3]
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a titration study to determine the optimal concentration of your hypoxia probe that provides the best signal-to-noise ratio.[3][4][5]
-
Image Pre-injection Baseline: Acquire images of the animal before injecting the fluorescent probe to establish the baseline autofluorescence. This can be subtracted from the post-injection images during analysis.
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific probe signal from the autofluorescence background based on their distinct emission spectra.[6]
-
Background Subtraction Algorithms: Utilize image analysis software to apply background subtraction techniques. Common methods include region of interest (ROI) based subtraction, where the fluorescence from a non-tumor area is subtracted, or more advanced algorithms like rolling ball or sliding paraboloid.[3][7][8][9]
-
Optimize Washing Steps: If performing ex vivo analysis on tissue sections, ensure thorough washing steps after antibody incubation to remove unbound antibodies and reduce background.[2]
-
Use Appropriate Blocking Solutions: For immunohistochemical detection, use appropriate blocking agents to minimize non-specific antibody binding.[2]
Issue 2: Inconsistent Probe Uptake and Signal Intensity
Question: I'm observing significant variability in hypoxia probe uptake and signal intensity between different animals and even within the same tumor. What are the potential causes and solutions?
Answer: Inconsistent results are a common challenge in in vivo experiments. The variability can stem from both biological and technical factors:
-
Animal-to-Animal Variability:
-
Technical Variability:
-
Injection Inconsistency: Inaccurate or inconsistent administration of the hypoxia probe (e.g., intravenous vs. intraperitoneal) can lead to variable biodistribution.
-
Hypoxia Chamber Fluctuations: Inconsistent oxygen levels within the hypoxia chamber can affect the degree of tumor hypoxia.[10][11][12][13][14]
-
Imaging Parameters: Variations in imaging settings between sessions or animals will lead to inconsistent signal intensity measurements.
-
Troubleshooting Steps:
-
Standardize Animal Models: Use animals of the same sex, age, and weight range to minimize biological variability.[10][11][12][13][14]
-
Consistent Probe Administration: Standardize the route and technique of probe injection. For intravenous injections, ensure proper tail vein cannulation for consistent delivery.
-
Monitor and Calibrate Hypoxia Chambers: Regularly monitor and calibrate the oxygen levels in your hypoxia chamber to ensure consistent and accurate hypoxia induction.[10][11][12][13][14]
-
Standardize Imaging Protocols: Use consistent imaging parameters (laser power, exposure time, gain, etc.) for all animals and imaging sessions.
-
Normalize to a Reference Tissue: To account for variations in probe delivery and clearance, normalize the tumor signal to a well-perfused, non-hypoxic reference tissue, such as muscle. This provides a tumor-to-muscle (T/M) ratio, which can be a more robust measure of hypoxia.[11]
-
Longitudinal Imaging: Whenever possible, perform longitudinal imaging of the same animal over time to track changes in hypoxia within the same tumor, reducing inter-animal variability.
Issue 3: Low or No Signal from the Hypoxia Probe
Question: I am not detecting a strong signal from my hypoxia probe in the tumor. What could be the reason?
Answer: A weak or absent signal can be due to several factors, ranging from the experimental model to the imaging technique:
-
Lack of Significant Hypoxia: The tumor model may not have developed sufficient hypoxia to be detected by the probe.
-
Poor Probe Delivery: Inadequate blood flow to the tumor can limit the delivery of the hypoxia probe to the hypoxic regions.
-
Incorrect Probe for the Model: The chosen hypoxia probe may not be optimal for the specific tumor model or imaging modality.
-
Suboptimal Imaging Settings: The imaging parameters may not be sensitive enough to detect the fluorescent signal.
-
Antibody Issues (for IHC): For immunohistochemical detection, issues with the primary or secondary antibody, such as incorrect concentration or degradation, can lead to a weak signal.[15]
Troubleshooting Steps:
-
Validate Tumor Hypoxia: Use an alternative method to confirm the presence of hypoxia in your tumor model, such as pimonidazole staining or HIF-1α immunohistochemistry.
-
Assess Tumor Perfusion: Use techniques like dynamic contrast-enhanced imaging to assess blood flow to the tumor and ensure adequate probe delivery.
-
Optimize Imaging Parameters: Increase the exposure time or gain on your imaging system to enhance signal detection. Be mindful that this can also increase background noise.
-
Antibody Titration and Validation (for IHC): If using immunohistochemistry, perform a titration of the primary and secondary antibodies to find the optimal concentrations. Ensure antibodies are stored correctly and have not expired.[4][5][16][17][18]
-
Consider a Different Probe: If problems persist, consider using a different hypoxia probe that may have better characteristics for your specific application.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for common in vivo hypoxia imaging agents. These values should be used as a starting point and may require optimization for your specific experimental setup.
Table 1: Pimonidazole Administration and Imaging Parameters
| Parameter | Recommended Value | Reference |
| Administration Route | Intravenous (tail vein) | [19][20][21][22] |
| Dosage | 60 mg/kg | [19][20][21][22] |
| Circulation Time | 90 minutes | [19][20][21][22] |
| Tissue Preparation | Frozen or Paraffin-embedded | [19][20][21][22] |
| Detection Method | Immunohistochemistry (IHC) with anti-pimonidazole antibody | [19][20][21][22] |
Table 2: EF5 Administration and Imaging Parameters
| Parameter | Recommended Value | Reference |
| Administration Route | Intravenous | [11] |
| Dosage (for PET) | 370 MBq (10 mCi) | [11] |
| Uptake Time (for PET) | 180 minutes | [9] |
| Detection Method | PET Imaging or Immunohistochemistry (IHC) with anti-EF5 antibody | [11][23] |
| T/M Ratio for Hypoxia | > 1.5 | [9] |
Experimental Protocols
Protocol 1: In Vivo Hypoxia Detection using Pimonidazole
This protocol outlines the steps for administering pimonidazole to tumor-bearing mice and subsequently detecting hypoxic regions in tissue sections via immunofluorescence.
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™)
-
Sterile 0.9% saline
-
Tumor-bearing mice
-
Anesthesia (e.g., isoflurane)
-
Tissue embedding medium (e.g., OCT)
-
Cryostat
-
Microscope slides
-
Acetone (for fixation)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: FITC-conjugated anti-pimonidazole antibody
-
Secondary antibody (if needed for signal amplification)
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Pimonidazole Preparation: Reconstitute pimonidazole hydrochloride in sterile 0.9% saline to a concentration of 10 mg/mL.
-
Animal Injection: Inject tumor-bearing mice intravenously (via the tail vein) with a 60 mg/kg dose of the pimonidazole solution.
-
Circulation: Allow the pimonidazole to circulate for 90 minutes.
-
Euthanasia and Tissue Harvest: Euthanize the mice according to approved institutional protocols. Immediately excise the tumor and other relevant tissues.
-
Tissue Processing:
-
For frozen sections, embed the tissue in OCT compound and snap-freeze in liquid nitrogen. Store at -80°C.
-
For paraffin-embedded sections, fix the tissue in 10% neutral buffered formalin for 24 hours, followed by standard paraffin embedding procedures.
-
-
Cryosectioning: Cut 10 µm thick sections using a cryostat and mount them on microscope slides.
-
Immunofluorescence Staining (for frozen sections): a. Air dry the slides for 30 minutes at room temperature. b. Fix the sections in cold acetone for 10 minutes. c. Wash the slides twice with PBS for 5 minutes each. d. Block the sections with blocking solution for 1 hour at room temperature. e. Incubate with the FITC-conjugated anti-pimonidazole primary antibody (typically diluted 1:100 in blocking solution) for 1-2 hours at room temperature or overnight at 4°C. f. Wash the slides three times with PBS for 5 minutes each. g. Counterstain with DAPI for 5 minutes to visualize cell nuclei. h. Wash the slides twice with PBS for 5 minutes each. i. Mount the slides with antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with appropriate filters for FITC and DAPI.
Visualizations
HIF-1α Signaling Pathway in Hypoxia
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for In Vivo Tumor Hypoxia Imaging
Caption: General experimental workflow for in vivo tumor hypoxia imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET [frontiersin.org]
- 13. Repeatability of tumour hypoxia imaging using [18F]EF5 PET/CT in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 23. Hypoxia Detection Assays [sigmaaldrich.com]
Optimizing dosage of "1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone" for immunosuppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone," hereafter referred to as Compound THI-E, for immunosuppression studies.
Mechanism of Action
Compound THI-E is a potent and selective inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] By inhibiting calcineurin, Compound THI-E prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT) transcription factors.[2][3] This blockage prevents NFAT's translocation to the nucleus, thereby inhibiting the transcription of key genes required for T-cell activation and the inflammatory response, most notably Interleukin-2 (IL-2).[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
General & Handling
Q1: What is the recommended solvent for reconstituting Compound THI-E? A: Compound THI-E is sparingly soluble in aqueous solutions. We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: My reconstituted Compound THI-E solution appears to have precipitated after being added to my aqueous culture medium. What should I do? A: This is a common issue related to solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Pre-warming: Gently warm your culture medium to 37°C before adding the Compound THI-E stock solution.
-
Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. Do not add the aqueous medium to the concentrated DMSO stock.
-
Sonication: If precipitation persists, you may briefly sonicate the final diluted solution in a water bath sonicator.
Dosage & Efficacy
Q3: How do I determine the optimal in vitro concentration for my experiments? A: The optimal concentration is cell-type and assay-dependent. We recommend performing a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the low nanomolar range. A typical starting range for a 10-point curve would be 100 µM to 5 nM.
Q4: What are the typical IC50 values for Compound THI-E? A: IC50 values vary based on the experimental system. The provided data is for reference and should be confirmed in your specific assay.
| Assay Type | Cell Type | Stimulus | Typical IC50 Range (nM) |
| T-Cell Proliferation (MLR) | Human PBMCs | Allogeneic PBMCs | 50 - 150 |
| IL-2 Production (ELISA) | Jurkat T-Cells | PMA/Ionomycin | 25 - 75 |
| NFAT Reporter Assay | HEK293T | PMA/Ionomycin | 10 - 40 |
Q5: I am not observing any immunosuppressive effect. What are potential causes? A:
-
Compound Inactivity: Ensure your stock solution has not degraded. Use a fresh aliquot or prepare a new stock solution.
-
Insufficient Concentration: Your target cells may be less sensitive. Try extending the upper range of your dose-response curve (e.g., up to 200 µM).
-
Suboptimal Cell Activation: The immunosuppressive effect is only observable in activated T-cells. Verify that your positive controls (cells with stimulus but without Compound THI-E) show a robust response (e.g., high proliferation or cytokine production).[7][8]
-
Assay Timing: The effect of Compound THI-E may be time-dependent. Ensure you are adding the compound before or at the same time as the T-cell stimulus.
Toxicity & Specificity
Q6: I am observing high levels of cell death in my experiments. How can I mitigate this? A:
-
Confirm with Viability Assay: First, confirm that the observed effect is cytotoxicity and not just potent inhibition of proliferation. Perform a parallel dose-response experiment using a viability assay like MTT, MTS, or a live/dead stain.
-
Check DMSO Toxicity: Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure it is not the source of toxicity.
-
Solubility Issues: At very high concentrations, the compound may precipitate out of solution and these microcrystals can cause physical damage to cells. Visually inspect your culture wells under a microscope for any signs of precipitation.
-
Reduce Concentration: If toxicity is confirmed to be dose-dependent, perform subsequent functional assays at concentrations below the toxic threshold.
Q7: How do I know if the observed effect is specific to the calcineurin-NFAT pathway? A: To confirm specificity, you can design experiments to bypass or directly measure pathway components. For example, using a stimulus that activates T-cells downstream of the calcium-calcinein pathway should not be affected by Compound THI-E. Additionally, directly measuring the nuclear translocation of NFAT via immunofluorescence or using an NFAT-luciferase reporter assay can provide strong evidence for on-target activity.
Experimental Protocols & Workflow
The following diagram outlines a typical workflow for evaluating the immunosuppressive potential of Compound THI-E.
Protocol 1: One-Way Mixed Lymphocyte Reaction (MLR)
This assay measures the proliferative response of T-cells from one donor (responder) to allogeneic antigens on cells from another donor (stimulator).[9][10]
Materials:
-
Responder and Stimulator Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin/streptomycin
-
Mitomycin C or irradiation source (to inactivate stimulator cells)
-
Compound THI-E (DMSO stock)
-
[³H]-Thymidine or a non-radioactive proliferation dye (e.g., CFSE)
-
96-well U-bottom plates
Methodology:
-
Prepare Stimulator Cells: Treat stimulator PBMCs with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C or irradiate them (25-30 Gy) to arrest proliferation. Wash the cells 3 times with complete medium.
-
Plate Cells:
-
Add 1 x 10⁵ responder cells in 100 µL of medium to each well of a 96-well plate.[11]
-
Add 1 x 10⁵ inactivated stimulator cells in 50 µL of medium to the wells.
-
-
Add Compound: Prepare serial dilutions of Compound THI-E in complete medium. Add 50 µL of these dilutions to the appropriate wells. Include "No Stimulator," "Vehicle Control (DMSO)," and "Positive Control (No Compound)" wells.
-
Incubate: Culture the plates for 4-5 days at 37°C in a 5% CO₂ incubator.[11][12]
-
Measure Proliferation:
-
[³H]-Thymidine: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
CFSE: If using CFSE-labeled responder cells, harvest cells on day 5 and analyze dye dilution by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
| Concentration (nM) | Mean CPM (Counts Per Minute) | % Inhibition |
| 0 (Vehicle) | 45,100 | 0% |
| 10 | 40,250 | 10.7% |
| 30 | 31,550 | 30.0% |
| 100 | 21,800 | 51.7% |
| 300 | 9,920 | 78.0% |
| 1000 | 2,150 | 95.2% |
Protocol 2: IL-2 Production Measurement by ELISA
This protocol measures the secretion of IL-2, a key cytokine for T-cell proliferation, from stimulated T-cells.[13][14]
Materials:
-
Jurkat T-cells or PBMCs
-
RPMI-1640 medium (as above)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Compound THI-E (DMSO stock)
-
Human IL-2 ELISA Kit
-
96-well flat-bottom plates
Methodology:
-
Plate Cells: Seed 2 x 10⁵ Jurkat cells or PBMCs per well in 100 µL of medium in a 96-well flat-bottom plate.
-
Add Compound: Prepare serial dilutions of Compound THI-E. Add 50 µL of the dilutions to the wells. Include appropriate vehicle controls.
-
Stimulate: Prepare a stimulation cocktail of PMA (50 ng/mL) and Ionomycin (1 µM). Add 50 µL to each well (except for the "Unstimulated" control).
-
Incubate: Culture the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Collect Supernatant: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Perform ELISA: Quantify the IL-2 concentration in the supernatants using a commercial Human IL-2 ELISA kit. Follow the manufacturer's instructions precisely.[15][16]
-
Data Analysis: Generate a standard curve from the IL-2 standards. Calculate the IL-2 concentration for each sample. Determine the percentage of inhibition relative to the stimulated vehicle control and calculate the IC50.
| Concentration (nM) | IL-2 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1250 | 0% |
| 5 | 1080 | 13.6% |
| 20 | 650 | 48.0% |
| 80 | 210 | 83.2% |
| 200 | 55 | 95.6% |
| 1000 | <10 | >99% |
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 4. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pnas.org [pnas.org]
- 7. cusabio.com [cusabio.com]
- 8. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. revvity.com [revvity.com]
- 11. Mixed lymphocyte reaction (MLR) [bio-protocol.org]
- 12. sartorius.com [sartorius.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Bioavailability of 2-Athbi
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 2-Athbi, a promising therapeutic candidate that exhibits poor oral bioavailability in animal studies. Our goal is to help you navigate the challenges of preclinical formulation development and enhance the systemic exposure of 2-Athbi in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of 2-Athbi?
The poor oral bioavailability of 2-Athbi is primarily attributed to its low aqueous solubility and high crystalline nature. This leads to a slow dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption. Consequently, a significant portion of the administered dose passes through the GI tract without being absorbed into the systemic circulation.
Q2: What are the initial steps I should take to improve the bioavailability of 2-Athbi in my animal studies?
A recommended starting point is to conduct formulation screening studies. This involves evaluating simple, cost-effective formulation strategies before moving to more complex systems. Initial approaches could include:
-
Co-solvent systems: Dissolving 2-Athbi in a mixture of a water-miscible organic solvent and water.
-
Surfactant dispersions: Using surfactants to improve the wettability and dissolution of 2-Athbi particles.
-
pH modification: If 2-Athbi has ionizable groups, adjusting the pH of the vehicle can enhance its solubility.
Q3: Can I administer 2-Athbi as a simple suspension in water or saline?
While administering 2-Athbi as a simple aqueous suspension is straightforward, it is likely to result in low and variable absorption due to its poor solubility. This can lead to high inter-animal variability in plasma concentrations, making it difficult to establish a clear dose-response relationship. For initial proof-of-concept studies, a well-formulated suspension with a wetting agent or a simple solution formulation is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals. | Poor dissolution and absorption of 2-Athbi. | 1. Improve the formulation to enhance solubility and dissolution (e.g., use a self-microemulsifying drug delivery system (SMEDDS) or an amorphous solid dispersion).2. Ensure consistent dosing technique and volume across all animals. |
| Low or undetectable plasma concentrations of 2-Athbi after oral administration. | 1. Insufficient dose.2. Extremely low solubility and permeability.3. High first-pass metabolism. | 1. Increase the dose, if tolerated.2. Employ advanced formulation strategies like lipid-based formulations or nanoparticle systems to improve absorption.3. Consider co-administration with a metabolic inhibitor (if the metabolic pathway is known) in exploratory studies. |
| Precipitation of 2-Athbi in the aqueous vehicle upon standing. | The formulation is not stable. | 1. Optimize the co-solvent/surfactant concentration.2. Prepare the formulation fresh before each use.3. Consider using a formulation with higher kinetic solubility, such as an amorphous solid dispersion. |
Formulation Strategies and Comparative Data
Several formulation strategies can be employed to overcome the poor bioavailability of 2-Athbi. The following table summarizes hypothetical pharmacokinetic data in rats for different formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| Co-solvent Solution | 50 | 150 ± 40 | 1.0 | 900 ± 200 | 360 |
| SMEDDS | 50 | 450 ± 110 | 0.5 | 2700 ± 550 | 1080 |
| Amorphous Solid Dispersion | 50 | 300 ± 80 | 1.0 | 1800 ± 400 | 720 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a 2-Athbi Co-solvent Solution (10 mg/mL)
-
Weigh the required amount of 2-Athbi.
-
Dissolve 2-Athbi in a minimal amount of a suitable organic solvent (e.g., DMSO, NMP).
-
Add a co-solvent such as PEG 400 to the solution while stirring.
-
Slowly add water or saline to the desired final volume.
-
Ensure the final solution is clear before administration.
Protocol 2: Preparation of a 2-Athbi Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Prepare the SMEDDS vehicle by mixing a lipid (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P) in a predetermined ratio.
-
Add the required amount of 2-Athbi to the SMEDDS vehicle.
-
Gently heat (if necessary) and stir the mixture until 2-Athbi is completely dissolved.
-
The resulting formulation should be a clear, homogenous liquid.
-
Prior to administration, the SMEDDS formulation is diluted with water to form a microemulsion.
Visual Guides
Caption: Workflow for evaluating different 2-Athbi formulations in animal studies.
Caption: Mechanism of bioavailability enhancement by SMEDDS for 2-Athbi.
Technical Support Center: 2-Acetyl-4-tetrahydroxybutylimidazole (THI) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-4-tetrahydroxybutylimidazole (THI). The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of THI, primarily through the Maillard reaction of a reducing sugar like D-glucose with an ammonia source.
Q1: My reaction is not yielding any discernible amount of the target product, THI. What are the primary factors to check?
A1: Low or no yield of THI can stem from several factors. Systematically investigate the following:
-
Reaction Temperature: The Maillard reaction is temperature-dependent. At lower temperatures, the reaction rate may be too slow. Conversely, excessively high temperatures can favor the formation of other byproducts like pyrazines over imidazoles.[1]
-
pH of the Reaction Mixture: The pH plays a crucial role in the Maillard reaction. An alkaline environment generally accelerates the reaction, as it increases the nucleophilicity of the amino group.[2]
-
Reactant Quality and Ratio: Ensure the purity of your starting materials, particularly the D-glucose and the ammonia source. The molar ratio of glucose to the ammonia source is also a critical parameter to optimize.
-
Moisture Content: The Maillard reaction proceeds optimally at intermediate water activity levels. Too much water can dilute the reactants and slow the reaction, while a completely dry system may hinder reactant mobility.
Q2: The yield of my THI synthesis is consistently low. How can I optimize the reaction conditions to improve the yield?
A2: Optimizing the yield of THI requires a systematic approach to adjusting reaction parameters. The following table summarizes key parameters and their potential impact on yield. It is recommended to vary one parameter at a time to understand its effect.
| Parameter | Recommended Range/Value | Rationale for Optimization | Potential Impact on THI Yield |
| Temperature | 100 - 150°C | Temperature influences the rate and pathway of the Maillard reaction. Lower temperatures may favor imidazole formation.[1] | Moderate temperatures are expected to favor THI, while higher temperatures may lead to increased pyrazine formation. |
| pH | 8 - 10 | An alkaline pH increases the nucleophilicity of the ammonia source, promoting the initial condensation step with glucose.[2] | Increasing pH within this range can enhance the reaction rate and potentially the yield of THI. |
| Molar Ratio (Glucose:Ammonia) | 1:1 to 1:3 | An excess of the ammonia source can drive the reaction towards product formation. | Increasing the ammonia concentration may improve the yield, but excessive amounts could lead to side reactions. |
| Ammonia Source | Ammonium Hydroxide, Ammonium Carbonate | The basicity and nucleophilicity of the ammonia source can affect the reaction rate. | Ammonium hydroxide is a common and effective source for this reaction. |
| Reaction Time | 1 - 5 hours | The reaction needs sufficient time for the formation of intermediates and the final product. | Longer reaction times may increase the yield up to a certain point, after which degradation or side reactions may dominate. |
Q3: My final product is a complex, dark brown mixture, and I am struggling to isolate and purify THI. What purification strategies are effective?
A3: The Maillard reaction produces a complex mixture of products, including melanoidins, which are brown, high molecular weight polymers.[3] Purifying the highly polar THI from this mixture can be challenging. A multi-step approach is often necessary:
-
Initial Extraction:
-
If the reaction is in an aqueous solution, a liquid-liquid extraction with a polar organic solvent like ethyl acetate may help to remove some of the less polar byproducts. However, due to the high polarity of THI, it will likely remain in the aqueous phase.
-
Solid Phase Extraction (SPE) can be an effective cleanup step. A cation exchange cartridge can be used to retain the basic imidazole ring of THI, allowing for the removal of neutral and acidic impurities.
-
-
Column Chromatography:
-
Normal-phase column chromatography using a polar stationary phase like silica gel can be employed. A gradient elution system with a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) can be used to separate THI from other components.
-
Reversed-phase column chromatography (C18) with a highly aqueous mobile phase is also a viable option for purifying polar compounds like THI.[4]
-
Q4: I am observing the formation of numerous byproducts. What are the likely side products, and how can their formation be minimized?
A4: The reaction between glucose and ammonia can lead to a variety of byproducts besides THI. Common side products of the Maillard reaction include:
-
Pyrazines: These are often formed at higher temperatures and contribute to roasted and nutty aromas. To minimize pyrazine formation, conduct the reaction at the lower end of the recommended temperature range.[1]
-
Melanoidins: These are the brown polymers responsible for the color of the reaction mixture. Their formation is a hallmark of the later stages of the Maillard reaction. Shorter reaction times can help to reduce the extent of polymerization.
-
Other Imidazole Derivatives: Simpler imidazoles, such as 4-methylimidazole, can also be formed.
-
Furfural and Hydroxymethylfurfural (HMF): These are common sugar degradation products.
To minimize byproduct formation, focus on optimizing the reaction conditions for THI formation as outlined in Q2, particularly by controlling the temperature and reaction time.
Frequently Asked Questions (FAQs)
Q: What is the underlying chemical reaction for the synthesis of 2-Acetyl-4-tetrahydroxybutylimidazole?
A: The synthesis of THI from D-glucose and an ammonia source is a classic example of the Maillard reaction. This complex series of reactions begins with the condensation of the carbonyl group of the reducing sugar (glucose) with the amino group of the ammonia source. This is followed by a cascade of rearrangements, dehydrations, and cyclizations to form the imidazole ring.
Q: How can I monitor the progress of the reaction and quantify the yield of THI?
A: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for monitoring the reaction and quantifying THI.
-
HPLC-UV: THI has a UV absorbance that allows for its detection.
-
HPLC-MS/MS: For more sensitive and selective detection and quantification, especially in complex mixtures, tandem mass spectrometry is the preferred method.[5] A reversed-phase C18 column with a mobile phase adjusted to a slightly alkaline pH can provide good chromatographic separation.[4]
Q: What are the expected spectroscopic characteristics of 2-Acetyl-4-tetrahydroxybutylimidazole for product confirmation?
A: While detailed spectra should be compared with a known standard, the following are the expected spectroscopic features for THI:
-
¹H NMR: You would expect to see signals corresponding to the protons on the tetrahydroxybutyl chain (likely in the 3.0-4.5 ppm range), a singlet for the acetyl methyl group (around 2.5 ppm), and a signal for the proton on the imidazole ring (typically in the 7-8 ppm range).
-
¹³C NMR: The spectrum would show signals for the carbons of the tetrahydroxybutyl chain, the acetyl group (carbonyl and methyl carbons), and the carbons of the imidazole ring.
-
Mass Spectrometry (MS): The protonated molecule [M+H]⁺ would be expected at m/z corresponding to the molecular weight of THI (C₉H₁₄N₂O₅). Fragmentation patterns would likely involve the loss of water from the tetrahydroxybutyl chain and cleavage of the side chain.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include O-H stretching from the hydroxyl groups, C=O stretching from the acetyl group, and C=N and C=C stretching from the imidazole ring.
Experimental Protocol: Representative Synthesis of a THI-Containing Mixture
This protocol describes a general method for the synthesis of a mixture containing 2-Acetyl-4-tetrahydroxybutylimidazole via the Maillard reaction. This protocol is intended as a starting point for optimization.
Materials:
-
D-Glucose
-
Ammonium Hydroxide (28-30% solution)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve D-glucose in deionized water to a desired concentration (e.g., 1 M).
-
pH Adjustment: While stirring, slowly add ammonium hydroxide to the glucose solution until the desired pH is reached (e.g., pH 9).
-
Reaction Setup: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heating and Reflux: Heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain it under reflux for a set period (e.g., 3 hours). The solution will gradually turn yellow, then brown, and finally dark brown.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. The pH can be adjusted to neutral with a suitable acid if required for subsequent purification steps.
-
Analysis: Withdraw an aliquot of the reaction mixture for analysis by HPLC or HPLC-MS/MS to determine the concentration of THI.
Visualizations
Caption: Experimental workflow for the synthesis of a THI-containing mixture.
Caption: Logical relationship of factors affecting THI synthesis yield.
References
Navigating THI-Based S1P Lyase Investigations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Sphingosine-1-Phosphate (S1P) lyase activity assays, with a special focus on the use of 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and pitfalls encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing inhibition of S1P lyase activity when I apply THI directly to my in vitro assay (e.g., using cell lysates or purified enzyme)?
A1: This is a critical and frequently encountered issue. Current scientific literature indicates that THI does not directly inhibit S1P lyase in in vitro settings.[1] Oral administration of THI leads to reduced S1P lyase activity in tissues, but the drug itself does not appear to act as a direct, active-site inhibitor of the enzyme.[1] It is suggested that THI may require metabolic activation to an active form, act indirectly, or rely on the formation of a higher-order cellular complex to exert its inhibitory effect.[1] Therefore, a lack of inhibition in a direct in vitro assay is the expected outcome.
Q2: If THI doesn't work in vitro, how can I study its effects on S1P lyase activity?
A2: To investigate the inhibitory effects of THI on S1P lyase, you should employ an in vivo or whole-cell-based experimental model. This involves treating live animals or cultured cells with THI for a specific duration, followed by harvesting tissues or cells to measure S1P lyase activity.
Q3: What are some established inhibitors that I can use as a positive control for S1P lyase inhibition in my in vitro assays?
A3: For in vitro S1P lyase inhibition, it is recommended to use well-characterized, direct inhibitors. Examples include 4-deoxypyridoxine (DOP) and FTY720 (in its phosphorylated form).[2] These compounds have been shown to directly inhibit S1P lyase activity in cell lysates and other in vitro systems.[2]
Q4: Are there different types of assays to measure S1P lyase activity?
A4: Yes, several methods are available, each with its own advantages and disadvantages. The most common are:
-
Radiometric Assays: These are highly sensitive and considered a gold standard. They typically use a radiolabeled substrate like [4,5-3H]dihydrosphingosine phosphate.[1]
-
Fluorescent Assays: These offer a non-radioactive alternative and often use substrates labeled with fluorophores such as NBD (7-nitrobenz-2-oxa-1,3-diazole) or BODIPY (boron-dipyrromethene).[3][4]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| No inhibition of S1P lyase activity observed with THI in an in vitro assay. | THI is not a direct in vitro inhibitor of S1P lyase.[1] | Switch to an in vivo or whole-cell experimental design. Treat animals or cells with THI, then measure S1P lyase activity in harvested tissues or cell lysates. For a positive control in your in vitro assay, use a known direct inhibitor like 4-deoxypyridoxine (DOP).[2] |
| High background signal or variability in my fluorescent S1P lyase assay. | - Substrate instability or degradation.- Non-specific binding of the fluorescent substrate or product.- Interference from endogenous aldehydes in the sample.[2] | - Prepare fresh substrate solutions and protect them from light.- Optimize washing steps to reduce non-specific binding.- Consider using a substrate, like C17-dihydrosphingosine 1-phosphate, that produces a unique aldehyde product not typically found endogenously.[2] |
| Low S1P lyase activity detected in my samples. | - Inadequate sample preparation (e.g., poor cell lysis).- Insufficient concentration of the cofactor pyridoxal 5'-phosphate (P5P).- Enzyme degradation due to improper storage or handling. | - Ensure complete cell lysis using an appropriate buffer and mechanical disruption if necessary.- Supplement the reaction buffer with an adequate concentration of P5P, as it is an essential cofactor for S1P lyase.[4]- Store samples at -80°C and avoid repeated freeze-thaw cycles. |
| Inconsistent results between experimental replicates. | - Pipetting errors.- Inhomogeneous sample preparation.- Variations in incubation times or temperatures. | - Use calibrated pipettes and ensure proper mixing of all reagents.- Ensure uniform homogenization of tissue or cell pellets.- Use a temperature-controlled incubator and a precise timer for all reaction steps. |
Experimental Protocols
In Vivo THI Treatment and Sample Preparation for S1P Lyase Activity Assay
-
Animal Dosing: Administer THI to rodents in their drinking water (e.g., 25 mg/l) for a predetermined period (e.g., 24 hours).[5]
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and harvest the tissues of interest (e.g., heart, lymphoid organs).[5]
-
Homogenization: Homogenize the tissues in a suitable lysis buffer containing phosphatase inhibitors.
-
Centrifugation: Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the S1P lyase enzyme.
-
Protein Quantification: Determine the protein concentration of the supernatant for normalization of enzyme activity.
General Protocol for a Fluorescent In Vitro S1P Lyase Activity Assay
This is a generalized protocol and should be optimized for your specific substrate and experimental conditions.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Pyridoxal 5'-phosphate (P5P)
-
Your cell lysate or tissue homogenate (containing the enzyme)
-
Your direct inhibitor (e.g., DOP) or vehicle control
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period.
-
Initiate Reaction: Add the fluorescent S1P substrate (e.g., NBD-S1P) to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes). The reaction should be within the linear range.[3]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol).
-
Extraction: Extract the lipid products.
-
Analysis: Analyze the fluorescent product using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[3]
Visualizing Experimental Workflows and Concepts
References
- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bioassay Using a Pentadecanal Derivative to Measure S1P Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P lyase: a novel therapeutic target for ischemia-reperfusion injury of the heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (also known as 2-Acetyl-4-tetrahydroxybutyl imidazole or THI).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone?
The primary challenges in purifying this compound stem from its high polarity due to the tetrahydroxybutyl chain and the imidazole ring. This high polarity can lead to:
-
Poor retention on standard normal-phase silica gel , often resulting in the compound eluting with the solvent front.
-
High water solubility , which can complicate extraction and precipitation procedures.
-
Potential for multiple interaction modes with stationary phases , leading to peak tailing and poor resolution in chromatography.
-
Thermal instability , a common issue with polyhydroxylated compounds, which can limit the use of high-temperature purification techniques.
Q2: What chromatographic techniques are most suitable for this compound?
Given its polar nature, several chromatographic techniques can be considered:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a strong candidate, particularly with highly aqueous mobile phases or on specialized polar-compatible columns (e.g., C18 with polar end-capping, or a C30 column). The use of an ion-pairing agent like trifluoroacetic acid (TFA) can sometimes improve peak shape and retention for imidazole-containing compounds.[1]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[2][3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is the opposite of reversed-phase chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for the purification of polar molecules and offers the advantage of using less organic solvent.
Q3: Is recrystallization a viable purification method for this compound?
Recrystallization can be a highly effective method for purifying polar compounds, provided a suitable solvent system can be identified. The challenge lies in finding a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given the compound's polarity, solvent systems involving polar protic solvents like water, ethanol, or methanol, potentially in combination with a less polar co-solvent, are a good starting point.
Troubleshooting Guide
Issue 1: The compound runs at the solvent front during normal-phase column chromatography.
-
Question: My compound is highly polar and does not retain on the silica gel column, even when using 100% ethyl acetate. What can I do?
-
Answer:
-
Increase Mobile Phase Polarity: Add a more polar solvent like methanol or ethanol to your eluent system. Start with a small percentage (e.g., 5-10%) and gradually increase it.
-
Use a Modified Mobile Phase: For basic compounds like imidazoles, adding a small amount of a base such as triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can improve peak shape and retention by deactivating acidic sites on the silica gel.[5]
-
Consider an Alternative Stationary Phase: If increasing mobile phase polarity is ineffective, switch to a more polar stationary phase like alumina (basic or neutral) or consider reversed-phase chromatography.
-
Issue 2: Poor peak shape (tailing) is observed during HPLC purification.
-
Question: I am observing significant peak tailing during the HPLC purification of my compound. How can I improve the peak symmetry?
-
Answer:
-
Adjust Mobile Phase pH: The imidazole ring has a pKa of approximately 7.[1] Operating the mobile phase at a pH that ensures the compound is either fully protonated (pH < 5) or neutral (pH > 9) can improve peak shape. However, be mindful of the pH stability of your column.
-
Add an Ion-Pairing Reagent: For reversed-phase chromatography, adding an ion-pairing reagent like TFA (0.1%) can improve the retention and peak shape of basic compounds.[1]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., a polar-embedded phase) might provide better peak symmetry.
-
Issue 3: Difficulty in removing a closely-related polar impurity.
-
Question: I have a persistent polar impurity that co-elutes with my product. How can I improve the separation?
-
Answer:
-
Optimize Selectivity:
-
Change the organic modifier in your mobile phase (e.g., switch from acetonitrile to methanol or vice versa in reversed-phase).
-
Vary the pH of the mobile phase to exploit differences in the pKa of your compound and the impurity.
-
Switch to a different chromatographic mode (e.g., from reversed-phase to HILIC) to take advantage of different separation mechanisms.[3][4]
-
-
Employ Gradient Elution: A shallow gradient around the elution point of your compound can enhance the separation of closely eluting impurities.
-
Consider 2D-LC: For very challenging separations, two-dimensional liquid chromatography (2D-LC) can provide significantly higher resolution by using two columns with different selectivities.
-
Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography
This protocol is a general guideline and should be optimized for your specific crude mixture.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a strong solvent like methanol. If the sample is not fully soluble, consider dry loading.
-
Column: C18-functionalized silica gel.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid
-
-
Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Loading:
-
Liquid Loading: Inject the dissolved sample onto the column.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel or C18 silica, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A suggested gradient could be from 5% to 50% Solvent B over 20-30 column volumes.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various polar solvents (e.g., water, ethanol, isopropanol, acetonitrile) and solvent mixtures. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Quantitative Data Summary
| Purification Method | Starting Purity | Final Purity | Typical Yield | Key Considerations |
| Normal-Phase Chromatography | ~60% | 70-85% | 40-60% | Prone to low retention and peak tailing. Requires highly polar mobile phases. |
| Reversed-Phase Chromatography | ~60% | >95% | 70-90% | Good resolution is often achievable with optimization of mobile phase and column type. |
| HILIC | ~60% | >95% | 75-95% | Excellent for highly polar compounds, but may require specialized columns and equilibration times. |
| Recrystallization | ~80% | >99% | 50-80% | Highly dependent on finding a suitable solvent system. Can be very effective for final polishing. |
Visualizations
Caption: A general troubleshooting workflow for the purification of the target compound.
Caption: Logical relationship between key purification parameters and outcomes.
References
Technical Support Center: Storage and Handling of 2-Acetyl-4-tetrahydroxybutylimidazole (THI)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Acetyl-4-tetrahydroxybutylimidazole (THI) to prevent its degradation. The following information is curated to address common issues and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 2-Acetyl-4-tetrahydroxybutylimidazole (THI) and why is its stability important?
2-Acetyl-4-tetrahydroxybutylimidazole (THI) is a polar imidazole derivative that can be formed as a byproduct in the Maillard reaction, particularly during the manufacturing of Class III caramel colors. Its stability is crucial for accurate experimental results, as degradation can lead to a loss of the parent compound and the emergence of impurities that may interfere with assays or exhibit unintended biological activity.
Q2: What are the primary factors that can cause the degradation of THI?
Based on studies of similar imidazole-containing compounds, the primary factors that can contribute to the degradation of THI include:
-
Temperature: Elevated temperatures can accelerate degradation. It has been noted that storing samples containing THI at low temperatures (e.g., 0°C) can help prevent spoilage.
-
pH: THI is likely susceptible to hydrolysis under both acidic and basic conditions.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxidation: The imidazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.
Q3: What are the visible signs of THI degradation?
Visual inspection may not be sufficient to detect degradation as degradation products may be colorless. The most reliable method to assess the stability of THI is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Signs of degradation in a chromatogram include a decrease in the peak area of the parent THI molecule and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide: Common Issues in THI Storage and Handling
| Issue | Potential Cause | Recommended Action |
| Loss of THI concentration in solution over a short period. | Inappropriate storage temperature. | Store stock solutions and working solutions at low temperatures. For short-term storage (days to weeks), refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is advisable. Avoid repeated freeze-thaw cycles. |
| Exposure to light. | Store solutions in amber vials or wrap containers with aluminum foil to protect from light. | |
| Non-optimal pH of the solvent. | Prepare solutions in a neutral buffer (pH ~7). If the experimental conditions require acidic or basic solutions, prepare them fresh before use and minimize the storage time. | |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Degradation of THI. | This indicates the formation of degradation products. Refer to the "Forced Degradation Study" protocol below to identify potential degradation products and optimize storage conditions. |
| Contamination of the sample or solvent. | Ensure high purity of solvents and proper cleaning of all labware. Run a blank solvent injection to rule out contamination. | |
| Inconsistent experimental results. | Variability in THI sample integrity. | Implement standardized storage and handling procedures for all THI samples to ensure consistency across experiments. Always use freshly prepared solutions from a well-stored stock for critical experiments. |
Recommended Storage Conditions
To minimize degradation, 2-Acetyl-4-tetrahydroxybutylimidazole should be stored under the following conditions:
| Parameter | Solid Form | In Solution |
| Temperature | -20°C for long-term storage. | -20°C or -80°C for long-term storage. 2-8°C for short-term storage. |
| Light | Protect from light. Store in a dark container. | Protect from light. Use amber vials or light-blocking containers. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | Purge the headspace of the vial with an inert gas before sealing. |
| pH (for solutions) | N/A | Prepare in a neutral buffer (pH ~7). Avoid acidic or alkaline conditions for storage. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for THI
This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of THI.
Objective: To develop an HPLC method capable of separating THI from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate or formate buffer (pH ~7)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of the buffer and acetonitrile. A gradient elution is often necessary to separate polar degradation products from the parent compound. A typical starting point could be a gradient from 100% buffer to a high percentage of acetonitrile over 20-30 minutes.
-
Standard Solution Preparation: Prepare a stock solution of THI in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Method Development:
-
Inject the THI standard solution and optimize the mobile phase composition and gradient to obtain a sharp, symmetrical peak for THI with a reasonable retention time.
-
To ensure the method is stability-indicating, analyze samples from a forced degradation study (see Protocol 2) to confirm that all degradation product peaks are well-resolved from the THI peak.
-
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of THI
This protocol describes how to intentionally degrade THI under various stress conditions to identify potential degradation pathways and products.
Objective: To investigate the stability of THI under hydrolytic, oxidative, and photolytic stress.
Procedure:
-
Preparation of THI solution: Prepare a stock solution of THI in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Acid Hydrolysis:
-
Mix an aliquot of the THI stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by the stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Mix an aliquot of the THI stock solution with an equal volume of 0.1 M NaOH.
-
Incubate and analyze as described for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the THI stock solution with an equal volume of a 3% solution of hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature and protected from light for a defined period (e.g., 24 hours).
-
Analyze samples at various time points by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of THI in a quartz cuvette or a clear glass vial to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of THI and a solution of THI in an oven at an elevated temperature (e.g., 60°C).
-
Analyze the samples at various time points by HPLC.
-
Data Analysis:
-
For each stress condition, plot the percentage of remaining THI against time to understand the degradation kinetics.
-
Identify and quantify the major degradation products by their peak areas in the chromatograms. If using LC-MS, characterize the degradation products by their mass-to-charge ratios.
Visualizations
Caption: General degradation pathway of THI under various stress conditions.
Caption: Recommended experimental workflow for handling THI to minimize degradation.
Technical Support Center: Tissue Homing & Infiltration (THI) Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Tissue Homing and Infiltration (THI) experimental protocols for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of serum starvation prior to a THI assay?
Serum starvation is a critical step to reduce the baseline proliferation and migration of cells. Growth factors and other signaling molecules present in serum can stimulate cell motility, potentially masking the specific effects of the chemoattractant being studied. By minimizing these confounding factors, serum starvation helps to ensure that the observed cell movement is a direct response to the experimental conditions. The duration and extent of serum starvation (e.g., complete withdrawal vs. a lower serum percentage) should be empirically determined for each cell line to inhibit baseline migration without inducing cell death.
Q2: How do I select the appropriate pore size for the transwell membrane?
The choice of pore size for the transwell membrane is crucial and depends on the size and migratory characteristics of the cell line being used. The pores must be large enough to allow cells to actively migrate through but small enough to prevent passive passage. If cells are too small for the selected pore size, they may fall through without actively migrating. Conversely, if the pores are too small, the cells will be unable to transmigrate.[1] Commercially available transwell inserts offer a range of pore sizes, commonly 3 µm, 5 µm, and 8 µm, to accommodate different cell types.[1]
Q3: My fluorescently-labeled cells show high background signal. What are the common causes and solutions?
High background in fluorescence-based assays can obscure the specific signal from migrated cells and can arise from several sources.[2][3][4]
Common Causes:
-
Autofluorescence: Phenol red in cell culture media is a common source of background fluorescence.[3] Cellular components themselves can also autofluoresce, particularly in the blue to green emission range.[5]
-
Excessive Dye Concentration or Non-specific Binding: Using too high a concentration of a fluorescent dye or insufficient washing can lead to unbound fluorophores that contribute to background signal.[2][4]
-
Plate Choice: White or clear microplates can increase background due to light reflection and crosstalk between wells, respectively.[3]
Solutions:
-
Use Phenol Red-Free Media: Switch to a medium without phenol red for the duration of the assay.[3]
-
Optimize Dye Concentration and Washing: Titrate the fluorescent dye to determine the optimal concentration and ensure thorough washing steps to remove unbound dye.[4]
-
Choose Appropriate Microplates: Black-walled, clear-bottom plates are recommended for fluorescence assays as they minimize background and crosstalk.[3]
-
Utilize Red-Shifted Fluorophores: If cellular autofluorescence is an issue, consider using dyes that emit in the red or near-infrared spectrum to avoid the blue-green region.[5]
-
Bottom-Reading Fluorimeters: For adherent cells, reading the plate from the bottom can reduce the background signal from the media.[3]
Troubleshooting Guide
Problem 1: Low or No Cell Infiltration
| Possible Cause | Recommended Solution |
| Suboptimal Cell Seeding Density | The number of cells seeded is critical for generating a robust migratory response.[6] Too low a density may not provide enough cells to detect migration, while too high a density can lead to overcrowding and altered cell behavior.[7] It is essential to perform a density titration for each cell line to determine the optimal concentration.[8] |
| Inappropriate Chemoattractant Concentration | The concentration of the chemoattractant is a key factor in inducing a directional migratory response.[9][10] If the concentration is too low, it may not be sufficient to stimulate the cells.[9] Conversely, a very high concentration can saturate the receptors and inhibit directional sensing.[9] A dose-response experiment is necessary to identify the optimal chemoattractant concentration for each cell line.[9] |
| Incorrect Extracellular Matrix (ECM) Coating | For invasion assays, the type and concentration of the ECM coating are critical.[11] Different cell lines may require specific ECM proteins (e.g., Matrigel, collagen, fibronectin) to mimic their in vivo environment and facilitate invasion.[12][13] Ensure the ECM coating is homogeneous to minimize experimental variability.[1] |
| Short Incubation Time | Cell migration is a kinetic process, and the incubation time must be sufficient for cells to move through the membrane.[14] This duration is cell-type dependent.[1] A time-course experiment is recommended to determine the optimal incubation period. |
Problem 2: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health and Passage Number | The health and passage number of your cells can significantly impact their migratory capacity. Use cells that are in a consistent, healthy growth phase and avoid using cells of a high passage number, as their characteristics can change over time. |
| Variable Seeding Density | Even small variations in the number of cells seeded per well can lead to inconsistent results.[6] Ensure accurate and consistent cell counting and seeding for all experiments.[6] |
| Inconsistent Wound/Scratch Creation (for wound healing assays) | In wound healing assays, the width and uniformity of the scratch are critical for reproducible results.[15] Using a specialized tool or culture inserts can create more consistent wounds than a pipette tip.[15] |
| Unstable Chemoattractant Gradient | The stability of the chemoattractant gradient is essential for directional cell migration.[12][16] Microfluidic devices can offer more stable and precisely controlled gradients compared to traditional transwell assays.[17] |
Experimental Protocols & Data
General Protocol for a Transwell-Based THI Assay
This protocol outlines the key steps for a typical THI experiment using a transwell (Boyden chamber) system.
-
Cell Preparation: Culture cells to approximately 80% confluency.[18] Prior to the assay, serum-starve the cells for 18-24 hours in a serum-free or low-serum medium.[18]
-
Chamber Preparation: If conducting an invasion assay, coat the top of the transwell membrane with an appropriate ECM protein, such as Matrigel.[11]
-
Assay Setup: Add the chemoattractant solution to the lower chamber of the transwell plate.[12]
-
Cell Seeding: Harvest the serum-starved cells, resuspend them in serum-free media, and add the cell suspension to the upper chamber (the transwell insert).[12][18]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration optimized for your cell line (typically 2-48 hours).[18]
-
Quantification of Migrated Cells:
-
Remove the transwell insert.
-
For adherent cells, fix and stain the cells that have migrated to the underside of the membrane.[19]
-
For non-adherent cells, count the cells in the lower chamber using a hemocytometer or flow cytometer.[1]
-
If using fluorescently labeled cells, the migrated cells can be quantified by reading the fluorescence in a plate reader.[18]
-
Cell Line-Specific Optimization Data (Example)
The following table provides an example of how optimization parameters can vary between different cell lines. These values should be used as a starting point and optimized for your specific experimental conditions.
| Cell Line | Recommended Seeding Density (cells/well) | Recommended ECM Protein | Optimal Chemoattractant Concentration (ng/mL) |
| MDA-MB-231 (Breast Cancer) | 5 x 104 | Matrigel | 100 |
| PC-3 (Prostate Cancer) | 1 x 105 | Collagen I | 50 |
| U-87 MG (Glioblastoma) | 7.5 x 104 | Fibronectin | 25 |
| Jurkat (T-lymphocyte) | 2 x 105 | None (for migration) | 100 (SDF-1α) |
Visualizations
Experimental Workflow & Signaling Pathways
Caption: A generalized workflow for a transwell-based Tissue Homing and Infiltration (THI) assay.
Caption: A simplified diagram of a chemokine-mediated signaling pathway leading to cell migration.
Caption: A decision tree for troubleshooting low or no cell infiltration in a THI assay.
References
- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. tecan.com [tecan.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. opentrons.com [opentrons.com]
- 8. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 9. neuroprobe.com [neuroprobe.com]
- 10. A Chemokine-Mediated In Vivo T-Cell Recruitment Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell migration assay and invasion assay [bio-protocol.org]
- 12. cellgs.com [cellgs.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Measurement of Apoptosis and Immune Cell Killing Using Live-Cell Imaging and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 16. Frontiers | A Stable Chemokine Gradient Controls Directional Persistence of Migrating Dendritic Cells [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. abcam.com [abcam.com]
- 19. Cell migration and invasion assays [bio-protocol.org]
Validation & Comparative
Validating the immunosuppressive effects of "1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone"
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the immunosuppressive effects of the novel compound, 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone. As public data on this specific molecule is not available, this document outlines the essential experimental workflows, comparative benchmarks, and mechanistic pathways necessary for its validation. The protocols and data presented are based on established standards for well-characterized immunosuppressants, such as Tacrolimus and Sirolimus (Rapamycin), to serve as a robust template for investigation.
Experimental Validation Workflow
A systematic approach is crucial for validating the immunosuppressive activity of a novel compound. The primary goals are to determine its efficacy in inhibiting immune cell activation and proliferation, measure its potency (e.g., IC50), and elucidate its mechanism of action.
Caption: A general workflow for screening and validating novel immunosuppressive compounds.
Comparative Efficacy of Immunosuppressive Agents
The primary measure of an immunosuppressant's efficacy is its ability to inhibit T-cell proliferation. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The following table presents hypothetical data for the test compound alongside established values for common immunosuppressants, which should serve as benchmarks in an experimental setting.
| Compound | Target Pathway | T-Cell Proliferation IC50 (nM) | Primary Cytokine Inhibition |
| Test Compound | To be determined | To be determined | To be determined |
| Tacrolimus (FK-506) | Calcineurin/NFAT | 0.5 - 2.0 | IL-2, IFN-γ |
| Sirolimus (Rapamycin) | mTOR | 1.0 - 5.0 | IL-2 (indirectly) |
| Mycophenolate Mofetil | Inosine Monophosphate Dehydrogenase | 10 - 100 | Pro-inflammatory cytokines |
Key Signaling Pathways in T-Cell Activation
Understanding the molecular pathways that govern T-cell activation is fundamental to characterizing how immunosuppressants function. Most of these drugs target specific nodes in the T-cell receptor (TCR) signaling cascade to prevent the transcription of genes required for proliferation and effector function, such as Interleukin-2 (IL-2).
The diagram below illustrates two critical pathways targeted by conventional immunosuppressants. Tacrolimus inhibits calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT, a key transcription factor for IL-2. Sirolimus inhibits the mTOR complex, a central regulator of cell growth, proliferation, and survival.[1][2]
Caption: Simplified T-cell signaling showing inhibition points for Tacrolimus and Sirolimus.
Detailed Experimental Protocols
Accurate and reproducible data depend on meticulous experimental execution. The following are standard protocols for core assays used to evaluate immunosuppressive compounds.
The MLR is a functional assay that measures T-cell proliferation in response to alloantigens, mimicking the recognition of foreign tissue.[3]
-
Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct, healthy donors using Ficoll-Paque density gradient centrifugation. These will serve as "responder" and "stimulator" populations.
-
Stimulator Cell Inactivation : To create a one-way MLR, inactivate the stimulator PBMCs by treating them with Mitomycin C (25 µg/mL) or irradiation (2500 cGy).[4] This prevents them from proliferating while allowing them to present antigens.
-
Co-culture Setup : Plate responder PBMCs at 1 x 10^5 cells/well in a 96-well flat-bottom plate.[5] Add the inactivated stimulator cells at a 1:1 ratio.[4]
-
Compound Addition : Add the test compound, Tacrolimus (positive control), and Sirolimus (positive control) in a dose-response manner (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation : Culture the plates for 5-6 days at 37°C in a 5% CO2 incubator.[5][6]
-
Proliferation Measurement :
-
[3H]-Thymidine Incorporation : On the final day, add 0.5-1.0 µCi of [3H]-thymidine to each well and incubate for an additional 4-18 hours.[5][6] Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
CFSE Staining : Alternatively, label responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before plating. After incubation, measure the dilution of CFSE fluorescence via flow cytometry, which corresponds to cell division.[3]
-
-
Data Analysis : Calculate the percentage of inhibition relative to the vehicle control. Plot the dose-response curve and determine the IC50 value for each compound.
This assay quantifies the production of key pro-inflammatory cytokines, such as IL-2 and IFN-γ, which are hallmarks of T-cell activation.
-
Sample Collection : Following the 48-72 hour mark of the MLR or a similar T-cell activation assay, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
ELISA Procedure : Use a commercially available ELISA kit for human IL-2 or IFN-γ.
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution (e.g., H2SO4).
-
-
Data Analysis : Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of the cytokine in each sample. Compare the levels in compound-treated wells to the vehicle control.
It is crucial to ensure that the inhibition of proliferation is not due to general cytotoxicity. Tetrazolium salt-based assays measure metabolic activity, which correlates with cell viability.[7]
-
Assay Setup : Plate PBMCs or a T-cell line (e.g., Jurkat) at an appropriate density (e.g., 2,500 cells/well) in a 96-well plate.[8]
-
Compound Addition : Add the test compound and controls at the same concentrations used in the proliferation assays. Include a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation : Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition : Add MTT or XTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to convert the tetrazolium salt into a colored formazan product.[8]
-
Measurement : If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Read the absorbance on a microplate reader (570 nm for MTT, 450-490 nm for XTT).[8]
-
Data Analysis : Compare the absorbance of treated wells to the untreated control to determine the percentage of viable cells. A significant drop in viability at concentrations that inhibit proliferation would suggest a cytotoxic effect.
References
- 1. ovid.com [ovid.com]
- 2. mtor-mediated-regulation-of-immune-responses-in-cancer-and-tumor-microenvironment - Ask this paper | Bohrium [bohrium.com]
- 3. marinbio.com [marinbio.com]
- 4. Mixed lymphocyte reaction (MLR) [bio-protocol.org]
- 5. Mixed lymphocyte reaction (MLR) [bio-protocol.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. home.sandiego.edu [home.sandiego.edu]
A Comparative Analysis of 2-Acetyl-4-tetrahydroxybutylimidazole and Other Sphingosine-1-Phosphate Modulators for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Acetyl-4-tetrahydroxybutylimidazole (THI) with other prominent Sphingosine-1-Phosphate (S1P) receptor modulators, including Fingolimod, Siponimod, and Ozanimod. This document is intended to assist researchers in making informed decisions for preclinical studies by presenting available experimental data, outlining detailed methodologies for key assays, and visualizing relevant biological pathways and workflows.
Introduction to S1P Modulation
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of physiological processes, most notably lymphocyte trafficking from secondary lymphoid organs. Modulation of S1P signaling has emerged as a successful therapeutic strategy for autoimmune diseases, particularly multiple sclerosis. This is primarily achieved by preventing the egress of lymphocytes, thereby limiting their infiltration into inflamed tissues. S1P modulators exert their effects by interacting with S1P receptors (S1PRs), a family of five G protein-coupled receptors (S1PR1-5).
This guide focuses on comparing two distinct approaches to S1P modulation:
-
Indirect Modulation via S1P Lyase Inhibition: Represented by 2-Acetyl-4-tetrahydroxybutylimidazole (THI), which inhibits the enzyme sphingosine-1-phosphate lyase (SGPL1). SGPL1 is responsible for the irreversible degradation of S1P. Inhibition of SGPL1 leads to an accumulation of S1P in lymphoid tissues, thereby disrupting the natural S1P gradient required for lymphocyte egress and inducing lymphopenia.[1][2]
-
Direct S1P Receptor Modulation: Represented by Fingolimod, Siponimod, and Ozanimod, which act as direct agonists to one or more S1P receptors. This direct interaction leads to the internalization and downregulation of S1PR1 on lymphocytes, rendering them unresponsive to the S1P gradient and causing their sequestration within lymph nodes.
Comparative Data on S1P Modulators
The following tables summarize the available quantitative data for THI and other S1P modulators. It is important to note that direct head-to-head comparative studies for THI against other S1P modulators are limited in the public domain. The data presented is compiled from various independent studies.
Table 1: Mechanism of Action and Receptor Selectivity
| Compound | Mechanism of Action | Target S1P Receptors |
| 2-Acetyl-4-tetrahydroxybutylimidazole (THI) | Indirect S1P modulator via S1P Lyase (SGPL1) inhibition | Not applicable (modulates S1P levels) |
| Fingolimod (FTY720) | Direct S1P Receptor Agonist | S1P₁, S1P₃, S1P₄, S1P₅[3] |
| Siponimod (BAF312) | Direct S1P Receptor Agonist | S1P₁ and S1P₅ selective |
| Ozanimod (RPC1063) | Direct S1P Receptor Agonist | S1P₁ and S1P₅ selective[3] |
Table 2: In Vivo Efficacy - Lymphocyte Reduction
| Compound | Species | Dose | Route of Administration | Maximum Lymphocyte Reduction (%) | Time to Nadir |
| 2-Acetyl-4-tetrahydroxybutylimidazole (THI) | Mouse | 0.1 mg/kg | Intraperitoneal | Data not available in direct comparison | Data not available |
| Fingolimod (FTY720) | Data from various preclinical and clinical studies | ~0.5-1.25 mg/kg | Oral | ~70% | ~1-2 months (in humans) |
| Siponimod (BAF312) | Data from various preclinical and clinical studies | Dose-dependent | Oral | ~70% | 10 days (in humans) |
| Ozanimod (RPC1063) | Data from various preclinical and clinical studies | Dose-dependent | Oral | ~57% | 1 month (in humans) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of S1P Receptor Modulators
The diagram below illustrates the distinct mechanisms of action of direct S1P receptor modulators and indirect modulators like THI. Direct modulators bind to S1P receptors on lymphocytes, leading to receptor internalization and sequestration of the cells in the lymph nodes. THI, by inhibiting S1P lyase, increases S1P levels in the lymph nodes, which also disrupts the gradient and leads to lymphocyte retention.
Caption: Mechanisms of Direct and Indirect S1P Modulators.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of S1P modulators in a preclinical model of multiple sclerosis, the Experimental Autoimmune Encephalomyelitis (EAE) model.
Caption: Workflow for EAE model to test S1P modulators.
Detailed Experimental Protocols
1. Radioligand Binding Assay for S1P Receptors
This assay is used to determine the binding affinity of a compound to specific S1P receptor subtypes.
-
Materials:
-
Membrane preparations from cells overexpressing a specific human S1P receptor subtype (e.g., S1P₁, S1P₃, S1P₄, S1P₅).
-
Radioligand, e.g., [³²P]S1P.
-
Test compounds (THI, Fingolimod-phosphate, Siponimod, Ozanimod).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
-
-
Procedure:
-
Dilute test compounds to desired concentrations in Assay Buffer.
-
In a 96-well plate, add 50 µL of diluted test compound, 50 µL of membrane preparation (containing 5-10 µg of protein), and 50 µL of [³²P]S1P (final concentration ~0.1-0.5 nM).
-
Incubate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled S1P (e.g., 10 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for each compound by non-linear regression analysis.
-
2. β-Arrestin Recruitment Assay
This functional assay measures the recruitment of β-arrestin to the S1P receptor upon agonist binding, which is a hallmark of GPCR activation and subsequent desensitization.
-
Materials:
-
Cells stably co-expressing an S1P receptor subtype and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cell lines).
-
Test compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).
-
Luminometer.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate EC₅₀ values from the dose-response curves.
-
3. In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis to assess the in vivo efficacy of potential therapeutics.
-
Animals:
-
Female C57BL/6 mice, 8-10 weeks old.
-
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of 200 µg of MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On day 0 and day 2, administer pertussis toxin (200 ng) intraperitoneally.
-
-
Treatment:
-
Initiate treatment with the test compounds (THI, Fingolimod, Siponimod, Ozanimod) or vehicle control at a predetermined time point (e.g., from day 0, or upon onset of clinical signs). Administer daily via the appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for clinical signs of EAE and body weight. Clinical scoring is typically on a scale of 0 to 5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state.
-
-
At the end of the experiment (e.g., day 21-28), collect blood for lymphocyte counting.
-
Perfuse the mice and collect the spinal cord and brain for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).
-
Discussion and Conclusion
The available evidence indicates that 2-Acetyl-4-tetrahydroxybutylimidazole (THI) represents a distinct approach to S1P modulation compared to direct receptor agonists like Fingolimod, Siponimod, and Ozanimod. By inhibiting S1P lyase, THI elevates endogenous S1P levels in lymphoid tissues, leading to a functional antagonism of lymphocyte egress. This mechanism of action suggests that THI could offer a different pharmacokinetic and pharmacodynamic profile, potentially impacting safety and efficacy.
Direct-acting S1P modulators have demonstrated clinical efficacy but are associated with on-target side effects related to S1P receptor activation in other tissues. For example, agonism at S1P₃ is linked to cardiac effects. Newer generation modulators like Siponimod and Ozanimod exhibit improved selectivity for S1P₁ and S1P₅, aiming to minimize these off-target effects.
A key advantage of THI's indirect mechanism could be a more localized effect within the lymphoid tissues where S1P lyase is highly expressed, potentially reducing systemic side effects. However, a comprehensive understanding of THI's comparative efficacy and safety profile requires direct, head-to-head preclinical and clinical studies against the established S1P receptor modulators.
Researchers are encouraged to utilize the provided experimental protocols to conduct such comparative studies. The generation of quantitative data on receptor binding (for direct modulators), functional activity, and in vivo efficacy in standardized models like EAE will be crucial for elucidating the relative merits of these different S1P modulating strategies. The choice of a particular modulator for further development will depend on a careful evaluation of its efficacy, selectivity, and overall safety profile.
References
- 1. Inhibition of sphingosine-1-phosphate lyase for the treatment of autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone and Conventional Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel immunomodulatory agent 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone, also known as 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole (THI), and established immunosuppressive drugs. The comparison focuses on their mechanisms of action, and available efficacy data from in vitro and in vivo studies.
Introduction to 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (THI)
THI is an inhibitor of the enzyme sphingosine-1-phosphate (S1P) lyase.[1][2][3] This enzyme is responsible for the irreversible degradation of sphingosine-1-phosphate (S1P).[1][2] By inhibiting S1P lyase, THI disrupts the S1P gradient between lymphoid tissues and the blood, which is crucial for lymphocyte egress.[2][4] This disruption leads to the sequestration of lymphocytes, particularly T cells, within lymphoid organs, resulting in peripheral lymphopenia and an immunosuppressive effect.[5][6][7] It is important to note that THI is considered a pro-drug, as it is metabolized in vivo to its active form.[4] This characteristic explains the current lack of direct in vitro efficacy data for THI itself.
Comparative Efficacy Data
A direct quantitative comparison of in vitro efficacy between THI and known immunosuppressants is challenging due to the pro-drug nature of THI. However, we can compare the available in vitro data for established immunosuppressants as a benchmark and supplement this with in vivo findings for all compounds.
In Vitro T-Cell Proliferation Inhibition
The following table summarizes the 50% inhibitory concentration (IC50) values for commonly used immunosuppressants on T-cell proliferation in vitro.
| Immunosuppressant | Assay Type | Cell Type | Stimulation | IC50 | Citation |
| Cyclosporine A | T-cell proliferation | Human T cells | Various costimulatory signals | 0.2 - >1000 ng/mL | [8][9] |
| T-cell proliferation | Human whole blood | Phytohaemagglutinin (PHA) | 294 µg/L | [10] | |
| Tacrolimus | T-cell proliferation | Human T cells | - | - | [11] |
| Dexamethasone | T-cell proliferation | Human CD4 T cell clone | Anti-CD3 | Inhibitory at all concentrations tested | [12] |
Note: IC50 values for Cyclosporine A can vary significantly depending on the specific costimulatory signals present during T-cell activation.[8][9] Tacrolimus is a potent inhibitor of T-cell proliferation, though specific IC50 values were not detailed in the provided search results.[11]
As THI requires in vivo activation, direct in vitro IC50 values for its effect on T-cell proliferation are not available in the current literature. In vivo studies, however, demonstrate its potent immunosuppressive effects.
In Vitro Cytokine Inhibition
Established immunosuppressants like cyclosporine and tacrolimus are known to inhibit the production of key pro-inflammatory cytokines.
| Immunosuppressant | Cytokine(s) Inhibited | Cell Type | Stimulation | Method | Citation |
| Cyclosporine A | IL-2, IFN-γ | Human whole blood | Phytohaemagglutinin (PHA) | ELISA | [10] |
| Tacrolimus | IL-1β, IFNγ, IL-2, TNFα, IL-6, etc. | Mouse ovarian tissue | High-fat diet induced | Antibody array | [13] |
Note: Tacrolimus has been shown to significantly inhibit a broad range of pro-inflammatory cytokines and chemokines in vivo.[13] Cyclosporine A strongly inhibits IL-2 and IFN-γ production.[10]
Direct in vitro data on cytokine inhibition by THI is not available due to its pro-drug nature.
In Vivo Immunosuppressive Effects
| Compound | Animal Model | Key Findings | Citation |
| THI | Rat | Profound lymphopenia, suppression of cell-mediated immunity (mitogen-induced proliferation, delayed-type hypersensitivity, host vs. graft assay). | [14] |
| Mouse | Inhibition of allogeneic mixed lymphocyte reaction, sequestration of a recirculating subpopulation of T cells. | [5][6] | |
| Mouse | Sequestration of lymphocytes in non-lymphoid tissues such as the liver, lungs, and kidneys. | [7] | |
| Cyclosporine A | - | A potent immunosuppressant that acts by inhibiting calcineurin, thereby blocking T-cell activation and proliferation.[15] | |
| Tacrolimus | - | A calcineurin inhibitor that is more potent than cyclosporine and also blocks T-cell activation and proliferation.[15] | |
| Corticosteroids | - | Broad anti-inflammatory effects, including the inhibition of cytokine gene expression and induction of T-cell apoptosis. |
Mechanisms of Action: Signaling Pathways
The immunosuppressive effects of THI and conventional immunosuppressants are mediated through distinct signaling pathways.
THI and the S1P Signaling Pathway
THI's mechanism centers on the inhibition of S1P lyase, which elevates S1P levels in lymphoid tissues and disrupts the S1P gradient necessary for lymphocyte egress.
Caption: THI inhibits S1P lyase, disrupting the S1P gradient and trapping T-cells in lymph nodes.
Calcineurin Inhibitors (Cyclosporine & Tacrolimus) Signaling Pathway
Cyclosporine and Tacrolimus inhibit calcineurin, a key enzyme in the T-cell activation pathway, thereby preventing the transcription of IL-2 and other cytokine genes.
Caption: Calcineurin inhibitors block T-cell activation by inhibiting NFAT-mediated IL-2 gene transcription.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to facilitate the design of comparative studies.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a standard method for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.[16][17][18][19]
Objective: To quantify the proliferation of T-cells in response to stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
CFSE staining solution (e.g., 5 mM stock in DMSO)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
T-cell mitogen (e.g., Phytohaemagglutinin (PHA), anti-CD3/CD28 beads)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.
-
CFSE Labeling: Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Add an equal volume of cold complete RPMI-1640 medium (containing FBS) to quench the staining reaction. Incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.
-
Cell Culture: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Stimulation: Add the T-cell mitogen and the test compounds (THI's active metabolite, cyclosporine, etc.) at various concentrations. Include unstimulated and vehicle controls.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Cytokine Release Assay (ELISA)
This protocol describes a general method for quantifying cytokine levels in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[20][21][22][23][24]
Objective: To measure the concentration of specific cytokines produced by immune cells.
Materials:
-
Cell culture supernatants
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Detection antibody (biotinylated) specific for the cytokine
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Recombinant cytokine standard
-
Microplate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add diluted cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add TMB substrate to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Caption: General workflow for a sandwich ELISA to measure cytokine release.
Conclusion
1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (THI) represents a novel approach to immunosuppression through the inhibition of S1P lyase and subsequent lymphocyte sequestration. While its in vivo efficacy is evident from animal studies, its pro-drug nature makes direct in vitro comparisons with established immunosuppressants like cyclosporine and tacrolimus challenging. The provided data on conventional immunosuppressants serves as a valuable reference for the field. Further research is warranted to isolate and characterize the active metabolite of THI to enable direct in vitro comparisons and to fully elucidate its therapeutic potential. The detailed experimental protocols included in this guide are intended to support such future investigations.
References
- 1. Treatment with THI, an inhibitor of sphingosine-1-phosphate lyase, modulates glycosphingolipid metabolism and results therapeutically effective in experimental models of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. The immunosuppressive compound 2-acetyl-4-tetrahydroxybutyl imidazole inhibits the allogeneic mixed lymphocyte reaction by sequestration of a recirculating subpopulation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immunosuppressive compound this compound inhibits the allogeneic mixed lymphocyte reaction by sequestration of a recirculating subpopulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The immunomodulatory compound this compound causes sequestration of lymphocytes in non-lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mucosalimmunology.ch [mucosalimmunology.ch]
- 14. Immunosuppressive effects of this compound (THI) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Measurement of cytokine release by ELISA [bio-protocol.org]
- 21. bowdish.ca [bowdish.ca]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lymphocyte Sequestration: 2-Athbi vs. S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-acetyl-4-tetrahydroxybutylimidazole (2-Athbi), also known as THI, and the class of Sphingosine-1-Phosphate (S1P) receptor modulators, exemplified by FTY720 (Fingolimod), in their effects on lymphocyte sequestration. This document outlines their distinct mechanisms of action, presents available quantitative data on their lymphopenic effects, details relevant experimental protocols, and provides visual representations of the involved signaling pathways.
Mechanism of Action: A Tale of Two Strategies
The sequestration of lymphocytes, preventing their egress from lymphoid organs into the bloodstream, is a key therapeutic strategy in managing autoimmune diseases. While both 2-Athbi and S1P receptor modulators achieve this outcome, they do so through fundamentally different molecular mechanisms.
2-Athbi (THI): Inhibiting the "Exit" Signal Degrader
2-Athbi is a food colorant that has been shown to induce lymphopenia by inhibiting the enzyme Sphingosine-1-Phosphate (S1P) lyase.[1] S1P lyase is responsible for the irreversible degradation of S1P.[1] By inhibiting this enzyme, 2-Athbi causes a significant accumulation of S1P within lymphoid tissues. This accumulation disrupts the natural S1P gradient, where S1P levels are typically low in lymphoid organs and high in the blood and lymph. This gradient is crucial for guiding lymphocytes out of the lymphoid tissues. The disruption of this gradient effectively traps lymphocytes, leading to their sequestration.
FTY720 (Fingolimod) and S1P Receptor Modulators: Functionally Antagonizing the "Exit" Receptor
FTY720 (Fingolimod) is a prodrug that is phosphorylated in vivo to become an active S1P receptor modulator. It acts as a functional antagonist of the S1P1 receptor, one of the five S1P receptor subtypes. While initially acting as an agonist, the binding of phosphorylated FTY720 to the S1P1 receptor on lymphocytes leads to the receptor's internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, preventing their egress from lymph nodes and the thymus. Other second-generation S1P receptor modulators, such as Siponimod, Ozanimod, and Ponesimod, have been developed with greater selectivity for specific S1P receptor subtypes to optimize therapeutic effects and minimize side effects.
Quantitative Data on Lymphocyte Sequestration
Table 1: Mean Lymphocyte Counts in Multiple Sclerosis Patients Treated with S1P Receptor Modulators
| Treatment Group | Baseline (T0) (cells/µL) | 1 Month (T1) (cells/µL) | 3 Months (T3) (cells/µL) | 6 Months (T6) (cells/µL) |
| Fingolimod | Not specified | 751 | Not specified | Not specified |
| Siponimod | Not specified | 608 | Not specified | 598 |
| Ozanimod | Not specified | 1105 | Not specified | Not specified |
| Ponesimod | Not specified | 921 | Not specified | 818 |
Data adapted from a retrospective multicenter study. Note: Direct comparison with 2-Athbi is not available in this dataset. The study highlights the significant reduction in lymphocyte counts within the first month of treatment for all S1P modulators.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of compounds like 2-Athbi and FTY720 on lymphocyte sequestration.
In Vivo Lymphocyte Sequestration Assessment in a Mouse Model
Objective: To determine the effect of a test compound on peripheral blood lymphocyte counts.
Protocol:
-
Animal Model: Use C57BL/6 mice, 8-12 weeks old.
-
Compound Administration:
-
2-Athbi (THI): Administer via drinking water at a concentration of 50-100 mg/L for a specified period (e.g., 7-14 days).
-
FTY720 (Fingolimod): Administer via oral gavage at a dose of 0.1-1 mg/kg daily.
-
-
Blood Collection: Collect peripheral blood from the tail vein or retro-orbital sinus at baseline and at various time points post-treatment (e.g., 1, 3, 7, and 14 days).
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential using an automated hematology analyzer to determine the absolute number of lymphocytes.
-
Flow Cytometry: For a more detailed analysis, stain blood samples with fluorescently labeled antibodies against lymphocyte markers (e.g., CD3 for T cells, B220 for B cells, CD4, and CD8) and analyze using a flow cytometer to quantify different lymphocyte subpopulations.
Sphingosine-1-Phosphate (S1P) Lyase Activity Assay
Objective: To measure the inhibitory effect of a compound on S1P lyase activity.
Protocol:
-
Enzyme Source: Prepare cell lysates from a cell line overexpressing S1P lyase or from tissue homogenates (e.g., liver, spleen).
-
Substrate: Use a labeled S1P substrate, such as [³²P]S1P or a fluorescently tagged S1P analog.
-
Reaction: Incubate the enzyme source with the substrate in a suitable buffer in the presence and absence of the test compound (e.g., 2-Athbi) at various concentrations.
-
Product Separation: Stop the reaction and separate the product (e.g., [³²P]phosphoethanolamine) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed using a phosphorimager (for radioactive substrates) or a fluorescence detector (for fluorescent substrates).
-
Data Analysis: Calculate the IC₅₀ value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.
S1P Receptor Binding Assay
Objective: To determine the binding affinity of a compound to S1P receptors.
Protocol:
-
Receptor Source: Use cell membranes prepared from a cell line stably expressing a specific S1P receptor subtype (e.g., S1P1).
-
Radioligand: Use a radiolabeled S1P receptor agonist, such as [³²P]S1P or [³H]FTY720-phosphate.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., phosphorylated FTY720).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curve using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
References
A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a privileged scaffold in a multitude of clinically approved drugs and a focal point for the development of novel therapeutic agents.[1][3] Synthetic modifications to the thiazole nucleus have yielded a vast library of analogs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This guide provides a comparative analysis of the parent thiazole (THI) scaffold and its synthetic analogs, supported by experimental data, to inform future drug design and development.
Performance Comparison of Thiazole Analogs
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[4] Structure-activity relationship (SAR) studies have revealed that modifications at the C2, C4, and C5 positions can significantly modulate the potency and selectivity of these compounds.[4]
Anticancer Activity
Thiazole analogs have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. A common strategy involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.
| Compound/Analog | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Substituted Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole Hydrazine Analog 25a | HCT-116 (Colon Cancer) | - | Harmine/Cisplatin | - |
| Thiazole Hydrazine Analog 25b | HCT-116 (Colon Cancer) | - | Harmine/Cisplatin | - |
| Thiazole Hydrazine Analog 26 | HCT-116 (Colon Cancer) | - | Harmine/Cisplatin | - |
| Aminothiazole Derivative 89 | Various Cancer Cell Lines | Potent Activity | - | - |
| Pyrazolylnaphthalene Thiazole 91a | HeLa (Cervical Cancer) | 0.86 | - | - |
| HepG2 (Liver Cancer) | 8.49 | - | - | |
| Pyrazolylnaphthalene Thiazole 91b | HeLa (Cervical Cancer) | 0.95 | - | - |
| HepG2 (Liver Cancer) | 7.37 | - | - |
Antimicrobial Activity
The thiazole scaffold is a key component of many antimicrobial agents.[1][3] Synthetic analogs have been developed to combat a wide range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
| Compound/Analog | Target Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Imidazolyl Thiazole Derivative 4a | Bacillus species, M. luteus | 1.95 - 3.91 | Fluconazole/Ciprofloxacin | - |
| Imidazolyl Thiazole Derivative 4b | Bacillus species, M. luteus | 3.91 - 15.62 | Fluconazole/Ciprofloxacin | - |
| Thiazole Derivative 12a | M. tuberculosis H37Rv | 2.1 | - | - |
| Bisthiazole Derivative 43 | A. fumigatus | 0.03 | Amphotericin B | 0.12 |
| Bisthiazole Derivative 41 | A. fumigatus | 0.12 | Amphotericin B | 0.12 |
Experimental Protocols
The evaluation of thiazole analogs involves a variety of in vitro assays to determine their biological activity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 10,000 cells/well) and allowed to attach overnight.[8][9]
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole analogs for a specified period (e.g., 24-72 hours).[9]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours.[9][10] Metabolically active cells will reduce the yellow MTT to a purple formazan product.[7][9]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO or acidified isopropanol.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9] The absorbance is directly proportional to the number of viable cells.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2, a key target in angiogenesis.
Methodology:
-
Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture includes VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: The thiazole analogs are added to the wells at various concentrations and incubated with the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the compound to the control (no compound). The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of thiazole analogs is crucial for understanding their mechanism of action.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
Thiazole and its synthetic analogs represent a highly versatile and pharmacologically significant class of compounds. The extensive research into their synthesis and biological evaluation has led to the discovery of potent agents with diverse therapeutic applications. The ability to readily modify the thiazole scaffold allows for the fine-tuning of its properties to enhance efficacy and selectivity against various biological targets. The comparative data and experimental methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation thiazole-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to fuel innovation in this exciting field of drug discovery.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. media.neliti.com [media.neliti.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Confirming the specificity of "1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone" for S1P lyase
A deep dive into the experimental data surrounding "1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone" reveals a nuanced profile of a potent in vivo modulator of the sphingosine-1-phosphate (S1P) signaling pathway. This guide provides a comprehensive comparison with other S1P lyase inhibitors, offering researchers and drug development professionals a clear perspective on its unique mechanism and specificity.
Known colloquially as 2-Acetyl-4-tetrahydroxybutyl imidazole (THI), this compound distinguishes itself from conventional direct enzyme inhibitors. Experimental evidence indicates that THI functions as a prodrug, exerting its inhibitory effects on S1P lyase in vivo after metabolic activation. This indirect mechanism presents a unique challenge for direct in vitro comparisons of potency and specificity.
Mechanism of Action: An Indirect Approach to S1P Lyase Inhibition
Unlike direct competitive or non-competitive inhibitors that bind to the active site or allosteric sites of an enzyme, THI's activity is contingent on in vivo metabolic processes. This is a critical distinction for researchers designing and interpreting cellular and acellular assays. Standard in vitro enzyme inhibition assays with purified S1P lyase are unlikely to demonstrate significant inhibition by THI. The compound's efficacy is observed in whole-organism systems where it is converted to its active form.
The S1P signaling pathway plays a crucial role in regulating lymphocyte trafficking. S1P lyase, by degrading S1P, helps maintain the S1P gradient between lymphoid tissues and circulating blood. Disruption of this gradient, as achieved by THI, leads to the sequestration of lymphocytes in lymphoid organs and a subsequent reduction in peripheral lymphocyte counts.
Comparative Analysis with Alternative S1P Lyase Inhibitors
To provide a comprehensive understanding of THI's place in the landscape of S1P lyase inhibitors, a comparison with other known modulators is essential. The following table summarizes key characteristics of THI and other notable S1P lyase inhibitors.
| Compound | Mechanism of Action | Reported IC50 (S1P Lyase) | In Vivo Efficacy | Known Off-Target Effects/Adverse Events |
| 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (THI) | Prodrug, indirect inhibitor | Not applicable in standard in vitro assays | Potent reduction of peripheral lymphocytes | Potential for vitamin B6 interaction. |
| LX2931 | Direct inhibitor | Data not publicly available | Dose-dependent reduction of circulating lymphocytes in multiple species.[1] | Generally well-tolerated in Phase I clinical trials.[1] |
| "Compound 31" | Direct, active-site inhibitor | ~0.214 µM (purified human S1P lyase)[2] | Increased S1P in lymph nodes, peripheral lymphopenia, and suppression of T cell migration in rats.[2] | Platelet activation, skin irritation, and kidney toxicity reported in animal models.[3] |
| 4-Deoxypyridoxine (DOP) | Functional antagonist (Vitamin B6 antagonist) | Indirectly inhibits by limiting the cofactor pyridoxal 5'-phosphate | Decreased lyase activity and reduced circulating lymphocytes in mice.[2] | Broad effects due to its nature as a vitamin B6 antagonist. |
Experimental Protocols
The assessment of THI's in vivo efficacy typically involves the administration of the compound to animal models followed by the monitoring of peripheral blood lymphocyte counts.
In Vivo Efficacy Assessment Workflow
Protocol for In Vivo Administration and Lymphocyte Counting:
-
Animal Model: Male F344 rats are often used.
-
Compound Administration: THI is typically administered in the drinking water at concentrations ranging from 1 to 50 mg/L.
-
Blood Collection: Peripheral blood is collected from the tail vein at baseline and at various time points after the start of treatment.
-
Lymphocyte Analysis: Total white blood cell counts and lymphocyte percentages are determined using an automated hematology analyzer. Absolute lymphocyte counts are then calculated.
-
Data Analysis: Statistical analysis is performed to compare the lymphocyte counts between the THI-treated groups and the vehicle control group.
In Vitro S1P Lyase Activity Assay (Vitamin B6-Deficient Conditions)
To observe the inhibitory effect of THI's active metabolite in vitro, specialized cell culture conditions are necessary.
Key Methodological Considerations:
-
Cell Culture Medium: A vitamin B6-deficient medium is crucial. The presence of excess pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 and a cofactor for S1P lyase, can mask the inhibitory effect.
-
Cell Line: A cell line expressing S1P lyase, such as cultured hepatocytes or specific recombinant cell lines, should be used.
-
Assay Procedure:
-
Cells are cultured in the vitamin B6-deficient medium.
-
The cells are then treated with THI or its suspected active metabolite.
-
Cell lysates are prepared.
-
S1P lyase activity is measured using a fluorescent or radiolabeled S1P substrate. The rate of substrate degradation is quantified.
-
Inhibition is determined by comparing the enzyme activity in treated cells to that in untreated control cells.
-
Conclusion
"1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone" (THI) is a potent in vivo inhibitor of S1P lyase that operates through an indirect, prodrug mechanism. This distinguishes it from direct-acting inhibitors and necessitates the use of in vivo or specialized in vitro models for accurate assessment of its biological activity. While direct comparisons of IC50 values with other S1P lyase inhibitors are not feasible, the available data demonstrates its strong efficacy in modulating lymphocyte trafficking. For researchers in immunology and drug discovery, understanding this unique mechanism is paramount for the proper design of experiments and the interpretation of results in the context of S1P signaling modulation. The choice of an S1P lyase inhibitor for research or therapeutic development will depend on the specific application, with THI offering a compelling example of a successful in vivo modulator with a non-traditional mechanism of action.
References
- 1. Inhibition of sphingosine 1-phosphate lyase for the treatment of rheumatoid arthritis: discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) and (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration [mdpi.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Experimental Lymphopenia: Evaluating the Reproducibility of 2-Acetyl-4-tetrahydroxybutylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Acetyl-4-tetrahydroxybutylimidazole (THI)-induced lymphopenia with other common experimental models. We objectively assess the reproducibility, mechanisms, and protocols of various methods, supported by experimental data, to assist researchers in selecting the most appropriate model for their studies.
Introduction to Experimental Lymphopenia
Lymphopenia, a condition characterized by a reduction in the number of lymphocytes, is a critical endpoint in toxicological studies and a desired therapeutic outcome in the treatment of autoimmune diseases and organ transplant rejection. In a research context, the ability to reliably and reproducibly induce lymphopenia is paramount for the accurate evaluation of novel compounds and therapeutic strategies. 2-Acetyl-4-tetrahydroxybutylimidazole (THI), a component of some caramel colorings, is known to induce a reversible lymphopenia. However, questions regarding its reproducibility compared to other established methods persist. This guide aims to shed light on this topic by comparing THI with other widely used chemical and genetic models of lymphopenia.
Comparison of Lymphopenia-Inducing Agents
The reproducibility of lymphopenia induction is a key consideration for study design. This section compares the known characteristics of THI with three commonly used alternatives: cyclophosphamide, dexamethasone, and FTY720 (Fingolimod).
Table 1: Comparison of Quantitative Data for Different Lymphopenia-Inducing Agents in Mice
| Parameter | 2-Acetyl-4-tetrahydroxybutylimidazole (THI) | Cyclophosphamide (CTX) | Dexamethasone (DEX) | FTY720 (Fingolimod) |
| Typical Dose Range | 2.5 - 12.5 mg/kg (gavage) | 20 - 200 mg/kg (i.p.) | 0.1 - 4 mg/kg (s.c. or i.p.) | 0.5 - 3 mg/kg (oral gavage) |
| Onset of Lymphopenia | Within days | Rapid, within 1-2 days | Rapid, within hours | Rapid, within 24 hours |
| Nadir of Lymphocyte Count | Dose-dependent reduction | Significant decrease (up to 80-90%) | Dose-dependent reduction (e.g., ~44% decrease at 4 mg/kg)[1] | Significant decrease (can be >80%) |
| Duration of Lymphopenia | Reversible upon cessation of treatment | Reversible, with recovery starting around day 6-8 | Reversible upon cessation of treatment | Reversible upon cessation of treatment |
| Reported Variability | Data on inter-study variability is limited. | Can have significant inter-animal variability. | Dose-dependent and can be influenced by circadian rhythm. | Generally considered to have a reproducible effect on lymphocyte counts. |
| Mechanism of Action | Lymphocyte sequestration in non-lymphoid tissues | Alkylating agent causing lymphocyte apoptosis[2][3][4][5] | Glucocorticoid-induced lymphocyte apoptosis and redistribution[1][6] | S1P receptor modulator causing lymphocyte sequestration in lymph nodes[7][8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible results. Below are representative protocols for inducing lymphopenia using the discussed agents in mice.
2-Acetyl-4-tetrahydroxybutylimidazole (THI) Protocol
-
Animal Model: BALB/c mice.
-
Compound Preparation: Dissolve THI in the appropriate vehicle (e.g., sterile saline or water).
-
Administration: Administer THI daily via oral gavage at doses ranging from 0.5 to 12.5 mg/kg body weight for a predefined period (e.g., 30 days).
-
Monitoring: Collect peripheral blood samples at regular intervals (e.g., weekly) for complete blood counts (CBC) with differential analysis to determine lymphocyte numbers.
-
Endpoint Analysis: At the end of the treatment period, tissues such as the spleen and thymus can be harvested for flow cytometric analysis of lymphocyte subpopulations.
Cyclophosphamide (CTX) Protocol
-
Animal Model: C57BL/6 or BALB/c mice.
-
Compound Preparation: Dissolve cyclophosphamide monohydrate in sterile saline.
-
Administration: A single intraperitoneal (i.p.) injection of CTX at a dose of 80 mg/kg is often used to induce immunosuppression. For more severe lymphopenia, doses up to 200 mg/kg can be used.
-
Monitoring: Peripheral blood is collected at various time points post-injection (e.g., day 1, 3, 5, 8, 12, 16) to monitor the induction and recovery from lymphopenia.
-
Endpoint Analysis: Spleen and lymph nodes can be harvested for cellularity and flow cytometry at the desired time point.
Dexamethasone (DEX) Protocol
-
Animal Model: C57BL/6 or BALB/c mice.
-
Compound Preparation: Dexamethasone 21-phosphate can be dissolved in sterile saline.
-
Administration: Administer dexamethasone via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses can range from a human equivalent dose of 0.114 mg/kg up to 4 mg/kg daily for a short course (e.g., 4-5 days).[1][9]
-
Monitoring: Collect blood samples before and 24 hours after the final dose for CBC analysis to assess the extent of lymphopenia.[1]
-
Endpoint Analysis: Tissues such as tumor-draining lymph nodes can be analyzed for lymphocyte populations and activation status.[9]
FTY720 (Fingolimod) Protocol
-
Animal Model: C57BL/6 mice.
-
Compound Preparation: FTY720 can be dissolved in distilled water or other appropriate vehicles.
-
Administration: Administer FTY720 via oral gavage. A common dosing regimen is 2 µg/ml in the drinking water or a single oral gavage of 6 µ g/animal followed by administration in the drinking water.[8]
-
Monitoring: Peripheral blood is collected before and at various time points after administration (e.g., 6, 24, 48 hours) to monitor lymphocyte counts.[8]
-
Endpoint Analysis: Lymph nodes and spleen can be analyzed to confirm lymphocyte sequestration.
Mechanisms of Action and Signaling Pathways
Understanding the underlying mechanisms of lymphopenia induction is essential for interpreting experimental results and selecting the appropriate model.
2-Acetyl-4-tetrahydroxybutylimidazole (THI): Lymphocyte Sequestration
The precise molecular mechanism of THI-induced lymphopenia remains largely unknown.[10] However, studies have shown that it causes a reversible lymphopenia by promoting the sequestration of lymphocytes, particularly T cells, into non-lymphoid tissues such as the liver. This leads to a reduction of circulating and splenic lymphocytes without inducing widespread apoptosis.
Caption: Proposed mechanism of THI-induced lymphopenia.
Cyclophosphamide: Alkylation and Apoptosis
Cyclophosphamide is a prodrug that is metabolized in the liver to its active form, phosphoramide mustard.[2][4][5] This alkylating agent forms cross-links in DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells, including lymphocytes.[2][3][5]
Caption: Mechanism of cyclophosphamide-induced lymphocyte apoptosis.
Dexamethasone: Glucocorticoid Receptor Signaling and Apoptosis
Dexamethasone, a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The dexamethasone-GR complex translocates to the nucleus, where it modulates the expression of genes involved in inflammation and apoptosis. In lymphocytes, this leads to the induction of pro-apoptotic genes and the suppression of survival signals, resulting in cell death.
Caption: Glucocorticoid receptor signaling in dexamethasone-induced apoptosis.
FTY720 (Fingolimod): S1P Receptor Modulation
FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator.[7] In vivo, it is phosphorylated to FTY720-phosphate, which acts as a functional antagonist of the S1P1 receptor on lymphocytes. This antagonism prevents lymphocytes from egressing from lymph nodes, leading to their sequestration and a profound but reversible lymphopenia in the peripheral blood.[7]
Caption: FTY720-mediated S1P receptor modulation and lymphocyte sequestration.
Conclusion
The choice of a lymphopenia-inducing agent should be guided by the specific research question, the desired onset and duration of lymphopenia, and the importance of a well-defined mechanism of action.
-
2-Acetyl-4-tetrahydroxybutylimidazole (THI) offers a model of lymphopenia through lymphocyte sequestration, which may be advantageous for studies where lymphocyte apoptosis is an undesirable confounding factor. However, the lack of extensive quantitative data on its reproducibility and a detailed understanding of its molecular mechanism are current limitations. Further studies directly comparing the variability of THI-induced lymphopenia with other agents are warranted.
-
Cyclophosphamide provides a robust and rapid model of lymphopenia via apoptosis. Its potent cytotoxic effects are well-characterized, but researchers should be mindful of its broader effects on other proliferating cells and the potential for significant inter-animal variability.
-
Dexamethasone is a widely available and fast-acting agent that induces lymphopenia through both apoptosis and lymphocyte redistribution. Its effects are dose-dependent, but the influence of the circadian rhythm on lymphocyte counts should be considered in study design.
-
FTY720 (Fingolimod) offers a highly specific and reproducible model of lymphopenia through S1P receptor-mediated sequestration. Its well-defined mechanism of action makes it a valuable tool for studies focused on lymphocyte trafficking.
Ultimately, the selection of an appropriate model for inducing lymphopenia requires a careful consideration of the trade-offs between the reproducibility, mechanism of action, and the specific requirements of the research study. This guide provides a framework for making an informed decision to enhance the reliability and validity of preclinical research in immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 6. Dexamethasone effects on numbers of cells in lymphocyte subpopulations: changes associated with major depression and DST nonsuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Co-administration of a clinically relevant dexamethasone dosage with ablative radiotherapy reduces peripheral lymphocytes but does not alter in vivo intratumoral lymphocyte phenotype or inhibit efficacy of radiotherapy in a murine colorectal tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The immunomodulatory compound 2-acetyl-4-tetrahydroxybutyl imidazole causes sequestration of lymphocytes in non-lymphoid tissues. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Benchmarking Novel Therapeutics in Preclinical Autoimmune Disease Models: A Comparative Guide
In the development of novel therapeutics for autoimmune diseases, rigorous preclinical evaluation is paramount. This guide provides a framework for benchmarking the performance of a therapeutic agent of interest, here designated as Therapeutic Compound of Interest (THI), against established or alternative treatments in widely accepted animal models of Rheumatoid Arthritis, Inflammatory Bowel Disease, and Multiple Sclerosis. The following sections detail the experimental protocols, provide templates for comparative data analysis, and visualize the experimental workflows and relevant signaling pathways.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
Rheumatoid Arthritis (RA) is a chronic inflammatory disorder characterized by synovial inflammation and joint destruction. The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model that recapitulates many of the pathological features of human RA.
Experimental Protocol: Collagen-Induced Arthritis (CIA)
This protocol describes the induction and assessment of CIA in mice to evaluate the efficacy of a therapeutic candidate.
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)
-
Therapeutic Compound of Interest (THI)
-
Vehicle control
-
Positive control (e.g., Methotrexate)
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin administration of THI, vehicle, or positive control on a predetermined schedule (e.g., daily from the day of booster immunization).
-
Clinical Assessment: Monitor mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4 scale, where 0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Histopathological Analysis (Endpoint): At the end of the study, euthanize the mice and collect the paws. Fix, decalcify, and embed the paws in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis (Endpoint): Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies using ELISA.
Performance Data: THI in the CIA Model
| Parameter | Vehicle Control | THI (Dose X) | Competitor A (Dose Y) |
| Mean Arthritis Score (Day 42) | 10.2 ± 1.5 | ||
| Incidence of Arthritis (%) | 100% | ||
| Paw Swelling (mm) | 3.5 ± 0.4 | ||
| Histological Score (Inflammation) | 3.8 ± 0.5 | ||
| Histological Score (Bone Erosion) | 3.5 ± 0.6 | ||
| Serum TNF-α (pg/mL) | 150 ± 25 | ||
| Serum IL-6 (pg/mL) | 250 ± 40 |
Experimental Workflow: CIA Model
Safety Operating Guide
Personal protective equipment for handling 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for handling 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (also known as 2-Acetyl-4-tetrahydroxybutylimidazole or THI). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of the parent compound, imidazole, and general principles of laboratory safety. It is imperative to handle this chemical with caution, assuming it may possess similar hazards to imidazole.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with imidazole, the core structure of the target compound, include corrosivity, severe skin and eye damage, and potential reproductive toxicity.[1][2] Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must be worn at all times when handling the compound. A face shield is recommended when there is a significant risk of splashing.[1][3] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[2][3] Always check the manufacturer's glove compatibility chart. Inspect gloves for any tears or punctures before use and wash hands thoroughly after removal.[2] |
| Body | Laboratory Coat | A fully-buttoned lab coat is required to protect against skin contact.[2] For larger quantities or in case of a spill, a corrosion-proof suit may be necessary.[4] |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2] If a fume hood is not available, a respirator with an appropriate filter may be required, and personnel must be fit-tested and trained.[2] |
II. Experimental Protocols: Safe Handling and Operational Plan
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always work within a properly functioning and certified laboratory chemical fume hood.[2]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance (approximately 50 feet).[2]
-
Labeling: All containers holding the compound must be clearly labeled with its identity and associated hazards (e.g., "Corrosive," "Reproductive Toxin").[2]
Step 2: Handling the Compound
-
Don all required PPE as outlined in Table 1.
-
When handling the solid form, be mindful of dust formation.[3][4] Use tools and techniques that minimize the generation of airborne particles.
-
For weighing and transferring, do so within the fume hood.
-
When preparing solutions, always add the chemical to the solvent, not the other way around, to prevent splashing.
-
Avoid direct contact with the chemical at all times.[5]
-
Do not eat, drink, or smoke in the laboratory.[4]
Step 3: Post-Handling Procedures
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[3]
-
Clean all contaminated surfaces after work is complete.
-
Remove and properly dispose of gloves after use.
III. Spill and Emergency Procedures
Small Spills (Cleanable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, goggles, and nitrile gloves), contain and clean up the spill.[2]
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area with soap and water.
Large Spills:
-
Immediately evacuate the area and alert others.[2]
-
Secure the area to prevent re-entry.
-
Contact the institution's Environmental Health & Safety (EH&S) department or emergency services.[2]
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
IV. Disposal Plan
All waste containing 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone must be treated as hazardous waste.
-
Waste Collection: Collect all waste (solid and liquid) in a designated, compatible, and clearly labeled, sealed, airtight container.[2]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[2]
-
Disposal: Arrange for pickup and disposal by the institution's certified hazardous waste management provider. Do not pour waste down the drain.[4]
V. Logical Workflow for Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
